molecular formula C17H14F2O3 B055729 Flobufen CAS No. 112344-52-2

Flobufen

Número de catálogo: B055729
Número CAS: 112344-52-2
Peso molecular: 304.29 g/mol
Clave InChI: FIKVYIRIUOFLLR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

antirheumatic drug

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

4-[4-(2,4-difluorophenyl)phenyl]-2-methyl-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F2O3/c1-10(17(21)22)8-16(20)12-4-2-11(3-5-12)14-7-6-13(18)9-15(14)19/h2-7,9-10H,8H2,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIKVYIRIUOFLLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)C1=CC=C(C=C1)C2=C(C=C(C=C2)F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70874896
Record name FLOBUFEN
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70874896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112344-52-2, 104941-35-7
Record name Flobufen
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=112344-52-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1,1'-Biphenyl)-4-butanoic acid, 2',4'-difluoro-alpha-methyl-gamma-oxo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104941357
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Flobufen
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112344522
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name FLOBUFEN
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70874896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FLOBUFEN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0LNC8EZT75
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Flobufen's Mechanism of Action in Inflammatory Pathways: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flobufen is a non-steroidal anti-inflammatory drug (NSAID) characterized by its dual inhibition of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) pathways. As a prodrug, this compound is metabolized in vivo to its active form, biphenylacetic acid, which is primarily responsible for its therapeutic effects. This technical guide provides a comprehensive overview of the known and potential mechanisms of action of this compound in inflammatory pathways, with a focus on its impact on enzymatic activity and downstream signaling cascades. While direct evidence for this compound's effects on NF-κB and MAPK signaling is limited in the current literature, this guide outlines the established role of these pathways in inflammation and provides the experimental frameworks through which such effects could be investigated.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. It is a protective effort by the organism to remove the injurious stimuli and to initiate the healing process. The inflammatory cascade is mediated by a variety of signaling molecules, including prostaglandins and leukotrienes, which are produced by the COX and LOX enzymes, respectively. NSAIDs are a cornerstone of anti-inflammatory therapy, and their primary mechanism of action involves the inhibition of these enzymes. This compound distinguishes itself as a dual inhibitor, targeting both major pathways of eicosanoid synthesis.

This compound Metabolism and Activation

This compound itself is a prodrug and undergoes metabolic activation to exert its pharmacological effects. The primary active metabolite is biphenylacetic acid.[1] The metabolism of this compound is complex, involving stereoselective reduction and chiral inversion in human hepatocytes.[2]

Flobufen_Metabolism This compound This compound (Prodrug) Biphenylacetic_Acid Biphenylacetic Acid (Active Metabolite) This compound->Biphenylacetic_Acid Metabolic Activation Other_Metabolites Other Metabolites This compound->Other_Metabolites Metabolism COX_LOX_Pathway cluster_membrane Cell Membrane cluster_pathways Enzymatic Pathways cluster_products Inflammatory Mediators Arachidonic_Acid Arachidonic Acid COX COX-1 / COX-2 Arachidonic_Acid->COX LOX 5-LOX Arachidonic_Acid->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Flobufen_Metabolite This compound (Active Metabolite) Flobufen_Metabolite->COX Inhibition Flobufen_Metabolite->LOX Inhibition NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK IkB IκB IKK->IkB Phosphorylation IkB_NFkB IκB-NF-κB Complex NFkB NF-κB NFkB_nucleus NF-κB NFkB->NFkB_nucleus Translocation IkB_NFkB->NFkB IκB Degradation DNA DNA NFkB_nucleus->DNA Binding Proinflammatory_Genes Pro-inflammatory Gene Transcription DNA->Proinflammatory_Genes Stimuli Pro-inflammatory Stimuli Stimuli->IKK Activation MAPK_Pathway cluster_upstream Upstream Signaling cluster_core MAPK Cascade cluster_downstream Downstream Effects MAPKKK MAPKKK MAPKK MAPKK MAPKKK->MAPKK Phosphorylation MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK Phosphorylation Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Activation Gene_Expression Pro-inflammatory Gene Expression Transcription_Factors->Gene_Expression Stimuli Inflammatory Stimuli Stimuli->MAPKKK Activation COX_LOX_Assay_Workflow start Start prepare_reagents Prepare Enzyme, Substrate, and Test Compounds start->prepare_reagents incubation Incubate Enzyme with Test Compound prepare_reagents->incubation reaction Initiate Reaction with Arachidonic Acid incubation->reaction measurement Measure Product Formation reaction->measurement calculation Calculate % Inhibition measurement->calculation ic50 Determine IC50 Value calculation->ic50 end End ic50->end Western_Blot_Workflow start Start cell_culture Culture and Treat Cells start->cell_culture protein_extraction Protein Extraction cell_culture->protein_extraction sds_page SDS-PAGE protein_extraction->sds_page transfer Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis detection->analysis end End analysis->end

References

Technical Guide: The Impact of Ibuprofen on Cellular Immune Responses

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for "Flobufen" did not yield any relevant scientific literature regarding its effects on cellular immune responses. Therefore, this guide will focus on the well-characterized non-steroidal anti-inflammatory drug (NSAID), Ibuprofen, as a representative compound to explore the potential immunomodulatory effects on cellular immunity.

This technical guide provides an in-depth overview of the effects of Ibuprofen on cellular immune responses, with a focus on its impact on cytokine production by peripheral blood mononuclear cells (PBMCs). The information is intended for researchers, scientists, and drug development professionals.

Quantitative Data on Cytokine Modulation

Ibuprofen has been shown to modulate the production of both pro-inflammatory and anti-inflammatory cytokines by immune cells. The following table summarizes the in vitro effects of Ibuprofen on cytokine secretion by Lipopolysaccharide (LPS)-stimulated PBMCs from healthy individuals.

CytokineIbuprofen ConcentrationEffect on ProductionReference
Pro-inflammatory Cytokines
TNF-α20 µg/mL▲ 71% increase[1]
100 µg/mL▲ 88% increase[1]
200 µg/mL▲ 52% increase[1]
IL-6100 µg/mL▲ 16% increase[1]
200 µg/mL▲ 23% increase[1]
IL-1βNot specifiedMostly unaffected[2]
Anti-inflammatory Cytokines
IL-10Not specified▼ Reduced production[2][3]
IL-1raNot specified▼ Inhibited generation[3]

Table 1: Summary of quantitative data on the effect of Ibuprofen on cytokine production by LPS-stimulated PBMCs from healthy individuals.

Experimental Protocols

The following is a detailed methodology for a key experiment to assess the in vitro effect of a compound like Ibuprofen on cytokine production by human peripheral blood mononuclear cells (PBMCs).

2.1. Isolation of Peripheral Blood Mononuclear Cells (PBMCs)

  • Whole blood is collected from healthy human donors via venipuncture into tubes containing an anticoagulant (e.g., heparin).

  • The whole blood is diluted with an equal volume of a balanced salt solution (e.g., PBS).

  • The diluted blood is carefully layered over a density gradient medium (e.g., Ficoll-Paque).

  • The tubes are centrifuged to separate the blood components. The PBMC layer, which appears as a white buffy coat at the plasma-Ficoll interface, is carefully collected.

  • The collected PBMCs are washed multiple times with a balanced salt solution to remove platelets and residual density gradient medium.

  • The final cell pellet is resuspended in a complete culture medium. Cell viability and concentration are determined using a hemocytometer and a viability stain (e.g., trypan blue).

2.2. In Vitro Cell Culture and Stimulation

  • PBMCs are seeded in 96-well cell culture plates at a specific density (e.g., 2 x 10^6 cells/mL).

  • The cells are incubated in a humidified incubator at 37°C with 5% CO2.

  • Cells are treated with various concentrations of the test compound (e.g., Ibuprofen) or a vehicle control.

  • To induce cytokine production, cells are stimulated with a mitogen, such as Lipopolysaccharide (LPS).

  • The culture plates are incubated for a specified period (e.g., 24 hours) to allow for cytokine secretion.

2.3. Measurement of Cytokine Levels by ELISA

  • After the incubation period, the cell culture plates are centrifuged to pellet the cells.

  • The cell-free supernatants are carefully collected.

  • The concentrations of various cytokines (e.g., TNF-α, IL-6, IL-1β, IL-10) in the supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.[4][5][6][7]

  • The ELISA is performed according to the manufacturer's protocol. This typically involves the following steps:

    • Coating a 96-well plate with a capture antibody specific for the cytokine of interest.

    • Blocking the plate to prevent non-specific binding.

    • Adding the cell culture supernatants and a series of known cytokine standards to the wells.

    • Incubating to allow the cytokine to bind to the capture antibody.

    • Washing the plate and adding a detection antibody, which is typically biotinylated.

    • Adding an enzyme-conjugated streptavidin that binds to the biotinylated detection antibody.

    • Adding a substrate that is converted by the enzyme to produce a colored product.

    • Stopping the reaction and measuring the absorbance at a specific wavelength using a microplate reader.

  • A standard curve is generated by plotting the absorbance values of the known cytokine standards against their concentrations. The cytokine concentrations in the experimental samples are then interpolated from this standard curve.

Visualizations: Signaling Pathways and Workflows

3.1. Experimental Workflow for PBMC Cytokine Production Assay

experimental_workflow cluster_isolation PBMC Isolation cluster_culture Cell Culture and Treatment cluster_analysis Cytokine Analysis blood_collection Whole Blood Collection density_gradient Density Gradient Centrifugation blood_collection->density_gradient pbmc_isolation PBMC Layer Collection density_gradient->pbmc_isolation washing Cell Washing pbmc_isolation->washing cell_seeding Cell Seeding washing->cell_seeding drug_treatment Ibuprofen Treatment cell_seeding->drug_treatment lps_stimulation LPS Stimulation drug_treatment->lps_stimulation incubation 24h Incubation lps_stimulation->incubation supernatant_collection Supernatant Collection incubation->supernatant_collection elisa ELISA for Cytokines supernatant_collection->elisa data_analysis Data Analysis elisa->data_analysis

Experimental workflow for assessing Ibuprofen's effect on cytokine production.

3.2. Proposed Signaling Pathway of Ibuprofen's Immunomodulatory Action

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 IKK IKK Complex TLR4->IKK Activates LPS LPS LPS->TLR4 IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB IκB Degradation Ibuprofen Ibuprofen Ibuprofen->IKK Inhibits? DNA DNA NFkB_nuc->DNA Cytokines Pro-inflammatory Cytokine Genes DNA->Cytokines Gene Transcription

Proposed mechanism of Ibuprofen's effect on the NF-κB signaling pathway.

Discussion

The data presented in this guide indicate that Ibuprofen exerts complex effects on the cellular immune response. While it is widely known for its anti-inflammatory properties through the inhibition of cyclooxygenase (COX) enzymes, the evidence suggests it can also directly modulate cytokine production by immune cells. The observed increase in pro-inflammatory cytokines like TNF-α and IL-6 in vitro is a noteworthy finding that may seem counterintuitive to its clinical anti-inflammatory effects.[1][3] This could be due to various factors, including the specific in vitro conditions, the absence of other physiological mediators, or a "rebound" effect.[8]

Conversely, the inhibition of the anti-inflammatory cytokine IL-10 and the interleukin-1 receptor antagonist (IL-1ra) suggests a multifaceted immunomodulatory profile.[2][3] The potential for Ibuprofen to influence the NF-κB signaling pathway, a critical regulator of inflammatory gene expression, provides a possible mechanism for these effects.[9][10]

It is crucial for researchers and drug development professionals to consider these complex immunomodulatory properties of NSAIDs. The experimental protocols and visualizations provided in this guide offer a framework for further investigation into the cellular and molecular mechanisms of action of these and other immunomodulatory compounds. Further research is warranted to fully elucidate the clinical implications of these in vitro findings.

References

In Vitro Evaluation of Flobufen and Flurbiprofen Cytotoxicity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding the in vitro cytotoxicity of Flobufen is limited in publicly available scientific literature. This guide provides the available information on this compound and presents a comprehensive overview of the in vitro cytotoxicity of Flurbiprofen, a structurally similar non-steroidal anti-inflammatory drug (NSAID), which may be of interest to researchers.

This compound: An Overview

This compound is a non-steroidal anti-inflammatory agent that acts as a cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) inhibitor.[1] It has been studied for its potential to improve immunopathological disorders and for its inhibitory effect on rheumatoid arthritis.[1] this compound inhibits alloantigen-driven cellular immune responses and stimulates the phagocytosis of peritoneal cells.[1] Currently, there is a lack of detailed, publicly accessible data on its in vitro cytotoxicity, including IC50 values, specific experimental protocols, and associated signaling pathways.

Flurbiprofen: An In-Depth Cytotoxicity Profile

Flurbiprofen, a well-characterized NSAID, has demonstrated significant cytotoxic effects in various in vitro models. This section provides a detailed technical guide on its in vitro cytotoxicity, encompassing quantitative data, experimental methodologies, and the underlying molecular mechanisms.

Quantitative Cytotoxicity Data

The cytotoxic effects of Flurbiprofen have been evaluated across different cell lines, with IC50 values varying depending on the cell type and experimental conditions.

Cell LineAssayIC50 Value (µM)Exposure Time (h)Reference
A-431 (human epidermoid carcinoma)Growth Inhibition880 ± 65Not Specified[2]
SW620 (human colorectal adenocarcinoma)Not Specified10 (nM)Not Specified[3]
SW579 (human thyroid carcinoma)CCK-8Not Specified48[4]
TPC-1 (human thyroid papillary carcinoma)CCK-8Not Specified48[4]
MCF-7 (human breast adenocarcinoma)WST-828.7424[5]
MCF-7 (human breast adenocarcinoma)WST-817.2848[5]
MCF-10A (human mammary epithelial)WST-865.924[5]
MCF-10A (human mammary epithelial)WST-850.548[5]
Rat Brain FAAH[³H]AEA Hydrolysis Inhibition28 (pH 6.0)Not Specified[6]
Rat Peritoneal LeukocytesPGE2 Production Inhibition0.052Not Specified[7]

Note: The provided data is a summary from various sources and direct comparison should be made with caution due to differing experimental setups.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of cytotoxicity studies. Below are representative protocols for assessing Flurbiprofen's effects.

  • Cell Lines: Human cancer cell lines such as SW620 (colorectal), SW579, and TPC-1 (thyroid), and MCF-7 (breast) are commonly used.[3][4][5] Normal cell lines like MCF-10A (mammary epithelial) can be used as controls.[5]

  • Culture Conditions: Cells are typically maintained in appropriate culture media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

  • Flurbiprofen Preparation: Flurbiprofen is usually dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to prepare a stock solution. Serial dilutions are then made in culture medium to achieve the desired final concentrations for treating the cells.

A variety of assays are employed to measure the cytotoxic effects of Flurbiprofen.

  • MTT/WST-8/CCK-8 Assays (Metabolic Activity):

    • Seed cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.[4]

    • Treat the cells with varying concentrations of Flurbiprofen for the desired duration (e.g., 24, 48 hours).

    • Add the respective reagent (MTT, WST-8, or CCK-8) to each well and incubate for a specified period (e.g., 2 hours).[4]

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

  • Flow Cytometry for Apoptosis Analysis:

    • Treat SW620 cells with Flurbiprofen.

    • Harvest and wash the cells with phosphate-buffered saline (PBS).

    • Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI).

    • Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells.

Signaling Pathways in Flurbiprofen-Induced Cytotoxicity

Flurbiprofen induces cytotoxicity through multiple signaling pathways, primarily by promoting apoptosis.

Flurbiprofen, a non-selective COX inhibitor, can induce apoptosis in cancer cells.[4][8] In colorectal cancer cells, Flurbiprofen's pro-apoptotic effect is mediated through the inhibition of COX-2.[3] This leads to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic proteins Bax and cleaved-caspase-3.[3]

G Flurbiprofen-Induced Apoptosis via COX-2 Inhibition Flurbiprofen Flurbiprofen COX2 COX-2 Flurbiprofen->COX2 inhibits Bcl2 Bcl-2 (Anti-apoptotic) COX2->Bcl2 promotes Bax Bax (Pro-apoptotic) COX2->Bax inhibits Apoptosis Apoptosis Bcl2->Apoptosis inhibits Caspase3 Cleaved Caspase-3 Bax->Caspase3 activates Caspase3->Apoptosis induces G Flurbiprofen's Effect on HIP1R-PTEN Interaction Flurbiprofen Flurbiprofen HIP1R_PTEN HIP1R-PTEN Interaction Flurbiprofen->HIP1R_PTEN interferes with Cell_Proliferation Cell Proliferation Flurbiprofen->Cell_Proliferation inhibits PTEN_Endocytosis PTEN Endocytosis HIP1R_PTEN->PTEN_Endocytosis promotes PTEN_Endocytosis->Cell_Proliferation leads to G General Workflow for In Vitro Cytotoxicity Testing cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis Cell_Culture Cell Line Selection & Culture Cell_Seeding Cell Seeding (96-well plates) Cell_Culture->Cell_Seeding Compound_Prep Compound Preparation (e.g., Flurbiprofen) Treatment Treatment with Compound Compound_Prep->Treatment Cell_Seeding->Treatment Incubation Incubation (24/48h) Treatment->Incubation Cytotoxicity_Assay Cytotoxicity Assay (MTT, CCK-8, etc.) Incubation->Cytotoxicity_Assay Data_Acquisition Data Acquisition (Absorbance Reading) Cytotoxicity_Assay->Data_Acquisition Data_Analysis Data Analysis (IC50 Calculation) Data_Acquisition->Data_Analysis

References

Methodological & Application

Application Notes and Protocols for Flobufen Administration in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flobufen is a non-steroidal anti-inflammatory drug (NSAID) with inhibitory effects on both cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) pathways.[1] Its therapeutic potential in immunopathological disorders, particularly rheumatoid arthritis, makes it a subject of interest for preclinical research.[1] These application notes provide detailed protocols for the administration of this compound in common animal models of inflammation and arthritis, along with methods for assessing its efficacy and toxicity.

Data Presentation

Due to the limited availability of specific quantitative data for this compound in the public domain, the following tables present representative data for a generic NSAID in common preclinical models. These tables are intended to serve as a template for data presentation and to illustrate the expected outcomes of such studies.

Table 1: Efficacy of a Representative NSAID in the Carrageenan-Induced Paw Edema Model in Rats

Treatment GroupDose (mg/kg)Paw Volume Increase (mL) at 3 hours (Mean ± SEM)% Inhibition of Edema
Vehicle Control-0.85 ± 0.05-
Representative NSAID100.55 ± 0.0435.3%
Representative NSAID300.38 ± 0.03 55.3%
Representative NSAID1000.25 ± 0.0270.6%
Indomethacin (Positive Control)100.32 ± 0.03**62.4%
p<0.05, **p<0.01 compared to Vehicle Control

Table 2: Efficacy of a Representative NSAID in the Collagen-Induced Arthritis (CIA) Model in Mice

Treatment GroupDose (mg/kg/day, p.o.)Mean Arthritis Score (Day 42) (Mean ± SEM)Paw Thickness (mm) (Day 42) (Mean ± SEM)
Vehicle Control-10.2 ± 0.84.5 ± 0.3
Representative NSAID207.5 ± 0.63.8 ± 0.2
Representative NSAID504.8 ± 0.5 3.1 ± 0.2
Dexamethasone (Positive Control)12.1 ± 0.3 2.5 ± 0.1
*p<0.05, **p<0.01 compared to Vehicle Control

Table 3: Acute Oral Toxicity of a Representative NSAID

SpeciesLD50 (mg/kg)95% Confidence Interval
Rat794.3469.8 - 1118.8
Mouse870.9647.1 - 1094.8

Table 4: Repeated-Dose Toxicity of a Representative NSAID (90-day study in rats)

Dose Group (mg/kg/day)Key FindingsNOAEL (mg/kg/day)
0 (Control)No adverse effects observed.-
2.5 (Low Dose)No adverse effects observed.2.5
5 (Mid Dose)Minor gastrointestinal irritation.-
10 (High Dose)Gastrointestinal lesions, slight changes in kidney and liver parameters.-

Experimental Protocols

Protocol 1: Carrageenan-Induced Paw Edema in Rats

This model is used to assess the acute anti-inflammatory activity of this compound.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose in saline)

  • Carrageenan (1% w/v in sterile saline)

  • Plethysmometer

  • Male Wistar rats (180-220 g)

Procedure:

  • Animal Acclimatization: House rats for at least one week before the experiment with free access to food and water.

  • Grouping and Fasting: Randomly divide animals into groups (n=6-8 per group): Vehicle control, this compound (e.g., 10, 30, 100 mg/kg), and a positive control (e.g., Indomethacin, 10 mg/kg). Fast animals overnight before the experiment.

  • Drug Administration: Administer this compound or vehicle orally (p.o.) or intraperitoneally (i.p.) 60 minutes before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer immediately before carrageenan injection (baseline) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis: Calculate the increase in paw volume for each animal by subtracting the baseline volume from the post-injection volume. The percentage inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

Protocol 2: Collagen-Induced Arthritis (CIA) in Mice

This model is used to evaluate the therapeutic potential of this compound in a chronic inflammatory arthritis model that shares pathological features with human rheumatoid arthritis.

Materials:

  • This compound

  • Vehicle

  • Bovine or chicken type II collagen

  • Complete Freund's Adjuvant (CFA)

  • Incomplete Freund's Adjuvant (IFA)

  • DBA/1 mice (8-10 weeks old)

  • Calipers for measuring paw thickness

  • Arthritis scoring system

Procedure:

  • Preparation of Emulsion: Prepare an emulsion of type II collagen (2 mg/mL) in CFA (for the first immunization) and IFA (for the booster immunization).

  • Primary Immunization (Day 0): Anesthetize mice and inject 100 µL of the collagen/CFA emulsion intradermally at the base of the tail.

  • Booster Immunization (Day 21): Inject 100 µL of the collagen/IFA emulsion intradermally at the base of the tail.

  • Treatment: Begin oral administration of this compound (e.g., 20, 50 mg/kg/day) or vehicle from the day of the booster immunization (or upon the onset of clinical signs of arthritis for a therapeutic protocol) and continue daily for a specified period (e.g., until day 42).

  • Clinical Assessment: Monitor mice daily for the onset and severity of arthritis. Score each paw based on a scale of 0-4 (0=normal, 1=erythema and mild swelling of one digit, 2=erythema and mild swelling of more than one digit, 3=moderate swelling of the entire paw, 4=severe swelling and ankylosis). The maximum score per mouse is 16. Measure paw thickness using calipers every 2-3 days.

  • Histopathological Analysis (optional, at the end of the study): Euthanize mice, dissect the paws, and fix in formalin. Process the tissues for histology and stain with hematoxylin and eosin (H&E) to assess inflammation, pannus formation, and bone/cartilage destruction.

  • Data Analysis: Compare the mean arthritis scores and paw thickness between the different treatment groups.

Mandatory Visualization

Signaling Pathways

NSAID_Mechanism_of_Action membrane Cell Membrane Phospholipids arachidonic_acid Arachidonic Acid membrane->arachidonic_acid PLA2 cox1 COX-1 (Constitutive) arachidonic_acid->cox1 cox2 COX-2 (Inducible) arachidonic_acid->cox2 prostaglandins_h2 Prostaglandins H2 cox1->prostaglandins_h2 cox2->prostaglandins_h2 prostaglandins Prostaglandins (PGE2, PGI2, etc.) prostaglandins_h2->prostaglandins thromboxane Thromboxane A2 prostaglandins_h2->thromboxane inflammation Inflammation Pain, Fever prostaglandins->inflammation gi_protection GI Mucosal Protection prostaglandins->gi_protection platelet_aggregation Platelet Aggregation thromboxane->platelet_aggregation This compound This compound (NSAID) This compound->cox1 This compound->cox2

Caption: General mechanism of action of NSAIDs like this compound.

Flobufen_Signaling_Pathway cluster_nucleus Nucleus stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) receptor Receptor stimuli->receptor mapk_pathway MAPK Pathway (p38, JNK, ERK) receptor->mapk_pathway ikk IKK Complex receptor->ikk ap1 AP-1 mapk_pathway->ap1 nucleus Nucleus ap1->nucleus Translocation gene_expression Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) ap1->gene_expression Transcription ikb IκB ikk->ikb P nfkb_ikb NF-κB-IκB (Inactive) ikb->nfkb_ikb nfkb NF-κB nfkb->nucleus Translocation nfkb->gene_expression Transcription nfkb_ikb->nfkb IκB degradation This compound This compound This compound->ikk Potential Inhibition

Caption: Potential influence of this compound on NF-κB and MAPK pathways.

Experimental Workflow

Experimental_Workflow acclimatization Animal Acclimatization (1 week) grouping Random Grouping & Fasting acclimatization->grouping drug_admin This compound / Vehicle Administration grouping->drug_admin inflammation_induction Inflammation Induction (Carrageenan) drug_admin->inflammation_induction measurement Paw Volume Measurement (0-5 hours) inflammation_induction->measurement data_analysis Data Analysis (% Inhibition) measurement->data_analysis

Caption: Workflow for Carrageenan-Induced Paw Edema Assay.

Conclusion

References

Application Notes and Protocols for Flobufen in Primary Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flobufen is a non-steroidal anti-inflammatory drug (NSAID) characterized by its dual inhibitory action against both cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes. This dual inhibition allows this compound to simultaneously block the production of prostaglandins and leukotrienes, key mediators of the inflammatory cascade. These application notes provide a comprehensive guide for the utilization of this compound in primary cell culture experiments, offering detailed protocols and expected outcomes based on available data and research on similar dual COX/LOX inhibitors.

Mechanism of Action

This compound exerts its anti-inflammatory effects by inhibiting the activity of COX-1, COX-2, and 5-LOX. By blocking these enzymes, this compound effectively reduces the synthesis of pro-inflammatory eicosanoids. Additionally, like some other NSAIDs, it may modulate key inflammatory signaling pathways such as the NF-κB and MAPK pathways, although direct evidence for this compound is still emerging.

Data Presentation

Table 1: In Vitro Studies of this compound and other Dual COX/LOX Inhibitors
CompoundCell TypeAssayEndpointConcentration/IC50Reference
This compoundPrimary Guinea Pig HepatocytesMetabolismMetabolite Formation25-200 µM[1]
LicofeloneHuman Mesangial CellsProliferationInhibition of IL-18 induced proliferationDose-dependent[2]
LicofeloneHCA-7 Colon Cancer CellsCytotoxicityIC50 (48h)72 ± 3.6 µM[3]
TepoxalinCanine Cartilage ExplantsCollagen ReleaseInhibition10 µM and 1 µM[4]
TepoxalinRBL-1 Cells5-LOX InhibitionIC501.7 µM[5]

Experimental Protocols

Primary Cell Culture and this compound Treatment

Objective: To establish primary cell cultures and treat them with this compound to assess its biological effects.

Materials:

  • Primary tissue of interest (e.g., cartilage, synovial tissue, peripheral blood for immune cells)

  • Digestion enzymes (e.g., collagenase, dispase, hyaluronidase)

  • Complete cell culture medium (e.g., DMEM/F-12 supplemented with FBS, penicillin/streptomycin)[6]

  • This compound (powder form)

  • Dimethyl sulfoxide (DMSO)

  • Sterile culture plates/flasks

  • Incubator (37°C, 5% CO2)

Protocol:

  • Primary Cell Isolation: Isolate primary cells from the tissue of interest using established enzymatic digestion protocols. For example, for chondrocytes, mince cartilage tissue and digest with collagenase type II.

  • Cell Seeding: Seed the isolated primary cells into culture flasks or plates at an appropriate density. Allow the cells to adhere and reach 70-80% confluency before treatment.

  • This compound Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 100 mM) in sterile DMSO. Store at -20°C.

  • This compound Treatment:

    • On the day of the experiment, dilute the this compound stock solution in a complete culture medium to the desired final concentrations. Based on available data for hepatocytes and other dual inhibitors, a starting concentration range of 1 µM to 100 µM is recommended.[1][3][4]

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a negative control (medium only).

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) depending on the endpoint to be measured.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on primary cells.

Materials:

  • Primary cells cultured in a 96-well plate

  • This compound-containing medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Protocol:

  • Seed primary cells in a 96-well plate and treat with various concentrations of this compound as described in Protocol 1.

  • After the incubation period, add 10 µL of MTT solution to each well.

  • Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the induction of apoptosis by this compound in primary cells using flow cytometry.

Materials:

  • Primary cells cultured in 6-well plates

  • This compound-containing medium

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Seed primary cells in 6-well plates and treat with this compound as described in Protocol 1.

  • After treatment, collect both adherent and floating cells.

  • Wash the cells with cold PBS and resuspend them in 1X Binding Buffer provided in the kit.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to each cell suspension.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within one hour.

    • Live cells: Annexin V-FITC negative, PI negative

    • Early apoptotic cells: Annexin V-FITC positive, PI negative

    • Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive

Western Blot Analysis for NF-κB and MAPK Signaling Pathways

Objective: To investigate the effect of this compound on the activation of key signaling proteins in the NF-κB and MAPK pathways.

Materials:

  • Primary cells cultured in 6-well plates

  • This compound-containing medium

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF)

  • Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-ERK, anti-ERK, anti-p-p38, anti-p38, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagent

Protocol:

  • Seed and treat primary cells with this compound as described in Protocol 1. It may be necessary to stimulate the cells with an inflammatory agent (e.g., LPS or IL-1β) to activate the signaling pathways.

  • After treatment, wash the cells with cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of each lysate using a protein assay.

  • Denature equal amounts of protein by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane and detect the protein bands using a chemiluminescence reagent and an imaging system.

  • Quantify the band intensities and normalize to the total protein or a loading control (e.g., β-actin).

Mandatory Visualizations

Flobufen_Mechanism_of_Action Arachidonic_Acid Arachidonic Acid COX COX-1 / COX-2 Arachidonic_Acid->COX LOX 5-LOX Arachidonic_Acid->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation This compound This compound This compound->COX This compound->LOX

Caption: this compound's dual inhibition of COX and 5-LOX pathways.

Experimental_Workflow_this compound start Primary Tissue Isolation culture Primary Cell Culture start->culture treatment This compound Treatment (Various Concentrations) culture->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI) treatment->apoptosis signaling Signaling Pathway Analysis (e.g., Western Blot) treatment->signaling data_analysis Data Analysis viability->data_analysis apoptosis->data_analysis signaling->data_analysis NFkB_MAPK_Signaling_Inhibition cluster_NFkB NF-κB Pathway cluster_MAPK MAPK Pathway Stimuli Inflammatory Stimuli (e.g., LPS, IL-1β) IKK IKK Stimuli->IKK MAPKKK MAPKKK Stimuli->MAPKKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus_NFkB NF-κB Translocation to Nucleus NFkB->Nucleus_NFkB MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK MAPK (ERK, p38, JNK) MAPKK->MAPK phosphorylates Nucleus_MAPK MAPK Activation MAPK->Nucleus_MAPK Gene_Expression Pro-inflammatory Gene Expression Nucleus_NFkB->Gene_Expression Nucleus_MAPK->Gene_Expression This compound This compound This compound->IKK This compound->MAPKKK

References

Application Note: High-Performance Liquid Chromatography (HPLC) for the Analysis of Flurbiprofen

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Flurbiprofen is a non-steroidal anti-inflammatory drug (NSAID) widely used for its analgesic and anti-inflammatory properties. Accurate and reliable analytical methods are crucial for its quantification in pharmaceutical formulations and for quality control purposes. High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique that offers high resolution, sensitivity, and specificity, making it the method of choice for the analysis of Flurbiprofen. This document provides a detailed application note and protocol for the determination of Flurbiprofen using reversed-phase HPLC with UV detection.

Quantitative Data Summary

The following tables summarize the key quantitative data from various validated HPLC methods for Flurbiprofen analysis, providing a comparative overview of their performance characteristics.

Table 1: Chromatographic Conditions for Flurbiprofen Analysis

ParameterMethod 1Method 2Method 3
Column Gemini C18 (5 µm; 4.6 mm × 250 mm)[1]Ace C18 (5 µm, 4.6×250 mm i.d.)[2]Hypersil BDS (100 x 4.6 mm, 5µ)[3]
Mobile Phase 30 mM Disodium hydrogen phosphate (pH 7.0) and Acetonitrile (50:50)[1]Acetonitrile and 0.05 M Potassium dihydrogen phosphate (pH 3.5) (60:40, v/v)[2]0.01 M Potassium dihydrogen phosphate buffer and Acetonitrile (52:48)[3]
Flow Rate 1.0 mL/min[1]1.0 mL/min[2]1.0 mL/min[3]
Detection Wavelength 247 nm[1]254 nm[2]246 nm[3]
Retention Time 3.2 min[1]5.4 min[2]3.1 min[3]

Table 2: Method Validation Parameters for Flurbiprofen Analysis

ParameterMethod 1Method 2Method 3
Linearity Range 5-50 µg/mL[1]0.10-5.0 µg/mL[2]12.5-75 µg/mL[3]
Correlation Coefficient (r²) ≥ 0.9996[1]Not Specified0.9999[3]
Mean Recovery (%) 97.07 - 103.66%[1]99.8%[2]Not Specified
Precision (RSD %) Within-day and between-day precision were in an acceptable range.[1]Intra- and inter-day precision values were less than 4.56%.[2]Interday and intraday precisions were less than 1.0%.[3]
LOD (µg/mL) Not Specified0.03 µg/mL[2]Not Specified
LOQ (µg/mL) Not Specified0.10 µg/mL[2]Not Specified

Experimental Protocols

This section provides a detailed methodology for the HPLC analysis of Flurbiprofen based on a validated method.

1. Materials and Reagents

  • Flurbiprofen reference standard

  • Acetonitrile (HPLC grade)

  • Disodium hydrogen phosphate (analytical grade)

  • Orthophosphoric acid (analytical grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (analytical grade)

2. Equipment

  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector

  • C18 analytical column (e.g., Gemini C18, 5 µm, 4.6 mm × 250 mm)

  • Sonicator

  • pH meter

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

3. Preparation of Solutions

  • Mobile Phase (Method 1): Prepare a 30 mM disodium hydrogen phosphate solution and adjust the pH to 7.0 with orthophosphoric acid. Mix this buffer with acetonitrile in a 50:50 (v/v) ratio. Filter the mobile phase through a 0.45 µm membrane filter and degas before use.[1]

  • Standard Stock Solution: Accurately weigh about 10 mg of Flurbiprofen reference standard and dissolve it in a 10 mL volumetric flask with the mobile phase to obtain a concentration of 1 mg/mL.

  • Working Standard Solutions: From the stock solution, prepare a series of dilutions ranging from 5 to 50 µg/mL using the mobile phase.[1]

  • Sample Preparation (for tablets): Weigh and powder not fewer than 20 tablets. Accurately weigh a quantity of the powder equivalent to 10 mg of Flurbiprofen, transfer it to a 10 mL volumetric flask, and dissolve it in the mobile phase. Sonicate for 15 minutes and then dilute to the mark with the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.

4. Chromatographic Conditions

  • Column: Gemini C18 (5 µm; 4.6 mm × 250 mm)[1]

  • Mobile Phase: 30 mM Disodium hydrogen phosphate (pH 7.0) and Acetonitrile (50:50)[1]

  • Flow Rate: 1.0 mL/min[1]

  • Injection Volume: 20 µL

  • Detection Wavelength: 247 nm[1]

  • Column Temperature: Ambient

5. Analysis Procedure

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject 20 µL of each working standard solution in duplicate to construct a calibration curve.

  • Inject 20 µL of the prepared sample solution in duplicate.

  • Record the peak areas and calculate the concentration of Flurbiprofen in the sample using the calibration curve.

Visualizations

Diagram 1: HPLC Experimental Workflow for Flurbiprofen Analysis

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Mobile Phase Preparation (Buffer:ACN, 50:50, pH 7.0) E HPLC System Equilibration A->E B Standard Stock Solution (1 mg/mL) C Working Standards (5-50 µg/mL) B->C F Standard Injection & Calibration C->F D Sample Preparation (Tablet Powder) G Sample Injection D->G E->F F->G H Data Acquisition G->H I Peak Integration H->I J Concentration Calculation I->J K Report Generation J->K

Caption: Workflow for the HPLC analysis of Flurbiprofen.

Diagram 2: Key Parameters of the HPLC Method for Flurbiprofen

HPLC_Parameters cluster_instrument Instrumentation cluster_method Methodology cluster_performance Performance center Flurbiprofen Analysis Column C18 Column (5 µm, 4.6x250mm) center->Column Detector UV Detector (247 nm) center->Detector MobilePhase Buffer:ACN (50:50, pH 7.0) center->MobilePhase FlowRate 1.0 mL/min center->FlowRate InjectionVol 20 µL center->InjectionVol Linearity Linearity (5-50 µg/mL) center->Linearity RetentionTime Retention Time (~3.2 min) center->RetentionTime

Caption: Key parameters of the HPLC method for Flurbiprofen.

References

Flobufen: A Dual COX/LOX Inhibitor as a Tool Compound for Inflammation Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Flobufen (also known as VUFB 16066) is a non-steroidal anti-inflammatory drug (NSAID) characterized by its dual inhibitory action against both cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes.[1] This dual inhibition allows this compound to simultaneously block the production of prostaglandins and leukotrienes, key mediators of the inflammatory response. This unique mechanism of action makes this compound a valuable tool compound for researchers studying the complex pathways of inflammation and for professionals in drug development exploring novel anti-inflammatory therapies. This compound has been investigated for its potential therapeutic effects in immunopathological disorders, including rheumatoid arthritis.[1]

Mechanism of Action

This compound exerts its anti-inflammatory effects by inhibiting the two primary enzymatic pathways in the metabolism of arachidonic acid.

  • Cyclooxygenase (COX) Inhibition: this compound inhibits both COX-1 and COX-2 isoforms. COX enzymes are responsible for the conversion of arachidonic acid to prostaglandins (PGs), which are involved in inflammation, pain, fever, and maintaining gastric mucosal integrity.

  • 5-Lipoxygenase (5-LOX) Inhibition: this compound also inhibits the 5-LOX enzyme, which catalyzes the conversion of arachidonic acid to leukotrienes (LTs). Leukotrienes, particularly LTB4, are potent chemoattractants for neutrophils and are involved in bronchoconstriction and increased vascular permeability.

By targeting both pathways, this compound offers a broader spectrum of anti-inflammatory activity compared to traditional NSAIDs that solely inhibit COX enzymes.

Signaling Pathway

The dual inhibition of COX and 5-LOX by this compound significantly impacts downstream inflammatory signaling pathways. A primary target of these pathways is the transcription factor NF-κB, a master regulator of inflammation.

This compound Signaling Pathway Arachidonic_Acid Arachidonic Acid COX COX-1 / COX-2 Arachidonic_Acid->COX LOX 5-LOX Arachidonic_Acid->LOX Prostaglandins Prostaglandins (e.g., PGE2) COX->Prostaglandins Leukotrienes Leukotrienes (e.g., LTB4) LOX->Leukotrienes Inflammation Inflammation (Pain, Swelling, Redness) Prostaglandins->Inflammation NFkB NF-κB Activation Prostaglandins->NFkB Modulates Leukotrienes->Inflammation Leukotrienes->NFkB Modulates This compound This compound This compound->COX Inhibits This compound->LOX Inhibits Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Induces Cytokines->Inflammation

Figure 1: this compound's dual inhibition of COX and 5-LOX pathways.

Data Presentation

Table 1: In Vitro Enzyme Inhibition

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)5-LOX IC50 (µM)Reference
This compound Data not availableData not availableData not available
Licofelone0.20.50.1[2]
Tepoxalin0.41.22.3[3]

Table 2: In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema in Rats)

CompoundDose (mg/kg)Inhibition of Edema (%)Time Point (hours)Reference
This compound Data not availableData not availableData not available
Indomethacin5~50%3[4]
Celecoxib10~45%3General Knowledge

Table 3: Effect on Cytokine Release from LPS-Stimulated RAW 264.7 Macrophages

CompoundConcentration (µM)TNF-α Inhibition (%)IL-6 Inhibition (%)Reference
This compound Data not availableData not availableData not available
Dexamethasone1~80%~70%[5]

Experimental Protocols

The following are detailed, generalized protocols that can be adapted for the evaluation of this compound as an anti-inflammatory agent. Researchers will need to perform dose-response and concentration-response studies to determine the optimal working concentrations and dosages for this compound.

In Vitro Protocols

1. COX and 5-LOX Enzyme Inhibition Assays

This protocol outlines the general procedure for determining the IC50 values of a test compound against COX-1, COX-2, and 5-LOX.

Enzyme Inhibition Assay Workflow start Start prepare_reagents Prepare Enzyme (COX-1, COX-2, or 5-LOX), Substrate (Arachidonic Acid), and this compound dilutions start->prepare_reagents incubate Incubate Enzyme with varying concentrations of this compound prepare_reagents->incubate add_substrate Add Arachidonic Acid to initiate reaction incubate->add_substrate stop_reaction Stop Reaction add_substrate->stop_reaction measure_product Measure Product Formation (e.g., PGE2 for COX, LTB4 for 5-LOX) via ELISA or LC-MS stop_reaction->measure_product calculate_ic50 Calculate IC50 Value measure_product->calculate_ic50 end End calculate_ic50->end Carrageenan Paw Edema Workflow start Start acclimatize Acclimatize Rats start->acclimatize measure_baseline Measure Baseline Paw Volume acclimatize->measure_baseline administer_drug Administer this compound (or vehicle/positive control) intraperitoneally or orally measure_baseline->administer_drug induce_edema Inject Carrageenan into the sub-plantar region of the right hind paw administer_drug->induce_edema (30-60 min later) measure_edema Measure Paw Volume at regular intervals (e.g., 1, 2, 3, 4, 5 hours) post-carrageenan injection induce_edema->measure_edema calculate_inhibition Calculate Percentage of Edema Inhibition measure_edema->calculate_inhibition end End calculate_inhibition->end

References

Flobufen: Application Notes and Protocols for In Vivo Inflammation Studies in Rodents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Flobufen, a non-steroidal anti-inflammatory drug (NSAID), in preclinical in vivo studies of inflammation in rodent models. This document outlines detailed experimental protocols, suggested dosage considerations, and the underlying mechanism of action of this compound.

Introduction to this compound

This compound is a potent anti-inflammatory agent that exerts its effects through the dual inhibition of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes. This dual-inhibition profile suggests a broad-spectrum anti-inflammatory activity by targeting the production of both prostaglandins and leukotrienes, key mediators of the inflammatory cascade. Its chemical name is 4-(2',4'-difluorobiphenyl-4-yl)-2-methyl-4-oxobutanoic acid, and it is also known by the identifier VUFB 16066. Pharmacokinetic studies in rats have shown that this compound is well-absorbed and metabolized, with oral and intravenous doses of 2, 10, and 50 mg/kg being investigated.

Quantitative Data Summary

ParameterCarrageenan-Induced Paw EdemaCollagen-Induced ArthritisLipopolysaccharide-Induced Inflammation
Rodent Species Rat (e.g., Wistar, Sprague-Dawley)Mouse (e.g., DBA/1)Mouse (e.g., C57BL/6)
Proposed Starting Dose Range (Oral) 5 - 50 mg/kg5 - 50 mg/kg5 - 50 mg/kg
Administration Route Oral (gavage), IntraperitonealOral (gavage), IntraperitonealIntraperitoneal
Frequency of Administration Single dose prior to carrageenanDaily, starting before or at the onset of clinical signsSingle dose prior to or concurrently with LPS
Positive Control Indomethacin (e.g., 5-10 mg/kg)Methotrexate (e.g., 1-2 mg/kg)Dexamethasone (e.g., 1-5 mg/kg)
Key Readouts Paw volume/thickness, inflammatory cytokine levels, histological analysisArthritis score, paw swelling, anti-collagen antibody titers, cytokine levels, histologyPro-inflammatory cytokine levels (e.g., TNF-α, IL-6, IL-1β) in serum or tissue, sickness behavior scoring

Note: The proposed dosages are starting points for dose-finding studies. The optimal dose of this compound for a specific model and experimental endpoint must be determined empirically.

Experimental Protocols

The following are detailed protocols for common in vivo inflammation models, which can be adapted for the evaluation of this compound.

Carrageenan-Induced Paw Edema in Rats

This model is widely used to assess acute inflammation.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose [CMC] in saline)

  • Carrageenan (1% w/v in sterile saline)

  • Positive control: Indomethacin

  • Male Wistar rats (180-220 g)

  • Pletysmometer or digital calipers

  • Syringes and needles

Procedure:

  • Animal Acclimatization: Acclimatize rats to the housing conditions for at least one week before the experiment.

  • Grouping: Randomly divide animals into groups (n=6-8 per group):

    • Vehicle Control

    • This compound (e.g., 5, 15, 45 mg/kg, p.o.)

    • Positive Control (Indomethacin, 10 mg/kg, p.o.)

  • Drug Administration: Administer this compound, vehicle, or positive control orally via gavage 60 minutes before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer immediately before carrageenan injection (baseline) and at 1, 2, 3, 4, and 5 hours post-injection.

  • Data Analysis: Calculate the percentage of paw edema inhibition for each group compared to the vehicle control group.

    • % Inhibition = [(Vc - Vt) / Vc] x 100

    • Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Collagen-Induced Arthritis (CIA) in Mice

This model is a well-established animal model of rheumatoid arthritis.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% CMC in saline)

  • Bovine type II collagen (CII)

  • Complete Freund's Adjuvant (CFA)

  • Incomplete Freund's Adjuvant (IFA)

  • Male DBA/1 mice (8-10 weeks old)

  • Syringes and needles

Procedure:

  • Immunization (Day 0):

    • Emulsify bovine type II collagen (100 µg) in Complete Freund's Adjuvant (CFA).

    • Inject 100 µL of the emulsion intradermally at the base of the tail of each mouse.

  • Booster Immunization (Day 21):

    • Emulsify bovine type II collagen (100 µg) in Incomplete Freund's Adjuvant (IFA).

    • Administer a booster injection of 100 µL of the emulsion intradermally at a site near the initial injection.

  • Treatment:

    • Begin this compound administration (e.g., daily oral gavage) from day 21 (prophylactic) or upon the first signs of arthritis (therapeutic).

  • Clinical Assessment:

    • Monitor mice daily for the onset and severity of arthritis starting from day 21.

    • Score each paw based on a scale of 0-4 (0=normal, 1=erythema and mild swelling of one digit, 2=erythema and mild swelling of the ankle or wrist, 3=erythema and moderate swelling of the entire paw, 4=severe swelling and ankylosis). The maximum score per mouse is 16.

    • Measure paw thickness using digital calipers.

  • Endpoint Analysis: At the end of the study (e.g., day 42), collect blood for antibody and cytokine analysis and paws for histological evaluation.

Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice

This model is used to study acute systemic inflammatory responses.

Materials:

  • This compound

  • Vehicle (e.g., sterile saline)

  • Lipopolysaccharide (LPS) from E. coli

  • Male C57BL/6 mice (8-12 weeks old)

  • Syringes and needles

Procedure:

  • Animal Acclimatization and Grouping: Acclimatize mice and divide them into experimental groups.

  • Drug Administration: Administer this compound or vehicle intraperitoneally 30-60 minutes before LPS challenge.

  • Induction of Inflammation: Inject LPS (e.g., 1-5 mg/kg) intraperitoneally.

  • Sample Collection:

    • Collect blood via cardiac puncture or retro-orbital bleeding at various time points (e.g., 1, 2, 4, 6 hours) post-LPS injection.

    • Harvest tissues (e.g., liver, spleen, lung) for cytokine analysis.

  • Analysis:

    • Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in serum or tissue homogenates using ELISA or other immunoassays.

    • Assess sickness behavior (e.g., reduced locomotor activity, piloerection).

Signaling Pathways and Experimental Workflow

This compound's Mechanism of Action in the Arachidonic Acid Cascade

Flobufen_Mechanism cluster_pathways Membrane Membrane Phospholipids PLA2 Phospholipase A2 AA Arachidonic Acid PLA2->AA COX Cyclooxygenase (COX-1/2) AA->COX LOX 5-Lipoxygenase (5-LOX) AA->LOX PGs Prostaglandins COX->PGs LTs Leukotrienes LOX->LTs Inflammation Inflammation (Pain, Fever, Edema) PGs->Inflammation LTs->Inflammation This compound This compound This compound->COX Inhibition This compound->LOX Inhibition

Caption: this compound inhibits both COX and 5-LOX pathways.

Experimental Workflow for Carrageenan-Induced Paw Edema Study

Edema_Workflow Start Start: Acclimatize Rats Grouping Randomly Assign to Groups (Vehicle, this compound, Positive Control) Start->Grouping Dosing Oral Administration of Compounds Grouping->Dosing Baseline Measure Baseline Paw Volume Dosing->Baseline Induction Inject Carrageenan into Paw Baseline->Induction Measurement Measure Paw Volume at Timed Intervals (1, 2, 3, 4, 5 hours) Induction->Measurement Analysis Calculate % Inhibition of Edema Measurement->Analysis End End of Study Analysis->End

Caption: Workflow for the carrageenan-induced paw edema model.

Logical Relationship in LPS-Induced Inflammation

LPS_Pathway LPS Lipopolysaccharide (LPS) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 Binds to Signaling Intracellular Signaling Cascade (e.g., NF-κB, MAPKs) TLR4->Signaling Activates Cytokines Pro-inflammatory Cytokine Production (TNF-α, IL-6, IL-1β) Signaling->Cytokines Leads to Inflammation Systemic Inflammation Cytokines->Inflammation This compound This compound This compound->Signaling Potential Inhibition

Caption: Simplified pathway of LPS-induced inflammation.

Application Notes and Protocols for Flobufen in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flobufen is a non-steroidal anti-inflammatory drug (NSAID) that functions as a dual inhibitor of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes. These enzymes are critical mediators in the inflammatory cascade, responsible for the synthesis of prostaglandins and leukotrienes, respectively. By targeting both pathways, this compound presents a valuable tool for in vitro studies of inflammation, pain, and related cellular processes. These application notes provide a comprehensive guide for the dissolution and use of this compound in various cell-based assays, ensuring reliable and reproducible results.

This compound Properties

A summary of the key physical and chemical properties of this compound is provided below.

PropertyValueReference
Molecular Formula C₁₇H₁₄F₂O₃--INVALID-LINK--
Molecular Weight 304.29 g/mol --INVALID-LINK--
Solubility in DMSO 40 mg/mL (131.45 mM)--INVALID-LINK--[1]
Storage (Stock Solution) -20°C for 1 month, -80°C for 6 months--INVALID-LINK--[1]

Dissolution of this compound for Cell-Based Assays

This compound is a hydrophobic compound with limited solubility in aqueous solutions. Therefore, an organic solvent is required to prepare a stock solution for use in cell-based assays. Dimethyl sulfoxide (DMSO) is the recommended solvent.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Ultrasonic water bath (optional)

  • 1 M Sodium Hydroxide (NaOH) (optional)

Protocol for Preparing a 100 mM this compound Stock Solution in DMSO:

  • Weighing: Accurately weigh out 3.04 mg of this compound powder and transfer it to a sterile microcentrifuge tube.

  • Dissolution: Add 100 µL of cell culture grade DMSO to the tube.

  • Mixing: Vortex the solution thoroughly for 1-2 minutes to aid dissolution.

  • Sonication (Optional): If the this compound does not fully dissolve, place the tube in an ultrasonic water bath for 5-10 minutes.

  • pH Adjustment (Optional): For the reported solubility of 40 mg/mL, adjusting the pH to 9 with 1 M NaOH may be necessary.[1] For a 100 mM solution, this may not be required but can be attempted if solubility issues persist. Add 1 M NaOH dropwise while vortexing until the solution is clear. Ensure the final volume of NaOH is minimal to avoid significant changes in the stock concentration.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]

Note on DMSO Concentration in Cell Culture:

High concentrations of DMSO can be toxic to cells. It is crucial to ensure that the final concentration of DMSO in the cell culture medium does not exceed a level that affects cell viability or function, typically below 0.5% (v/v). Always include a vehicle control (medium with the same final concentration of DMSO as the this compound-treated wells) in your experiments.

Experimental Protocols

Cytotoxicity Assay

Before evaluating the anti-inflammatory effects of this compound, it is essential to determine its cytotoxic concentration range in the cell line of interest. A common method for this is the MTT or XTT assay, which measures cell viability.

Materials:

  • Cells of interest (e.g., RAW 264.7 macrophages, A549 lung carcinoma cells)

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution (100 mM in DMSO)

  • MTT or XTT reagent

  • Solubilization solution (for MTT)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Preparation of this compound Dilutions: Prepare a serial dilution of the 100 mM this compound stock solution in complete medium to achieve final desired concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Remember to keep the final DMSO concentration consistent across all wells and below 0.5%.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions. Include a vehicle control (medium with DMSO) and a positive control for cell death (e.g., a known cytotoxic agent).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT/XTT Assay:

    • MTT: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. After incubation, add 100 µL of solubilization solution and incubate overnight at 37°C.

    • XTT: Add 50 µL of the activated XTT solution to each well and incubate for 2-4 hours at 37°C.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the this compound concentration and determine the IC50 value (the concentration that inhibits cell viability by 50%).

Anti-inflammatory Assay: Measurement of Prostaglandin E2 (PGE₂) and Leukotriene B4 (LTB₄) Production

This protocol describes how to assess the inhibitory effect of this compound on the production of PGE₂ (a product of the COX pathway) and LTB₄ (a product of the 5-LOX pathway) in cells stimulated with an inflammatory agent like lipopolysaccharide (LPS).

Materials:

  • Inflammatory cells (e.g., RAW 264.7 macrophages, human peripheral blood mononuclear cells - PBMCs)

  • Complete cell culture medium

  • 24-well cell culture plates

  • This compound stock solution (100 mM in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • PGE₂ ELISA kit

  • LTB₄ ELISA kit

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 24-well plate at a density of 2 x 10⁵ to 5 x 10⁵ cells per well in 500 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂.

  • Pre-treatment with this compound: Prepare dilutions of this compound in complete medium at non-cytotoxic concentrations (determined from the cytotoxicity assay). Remove the old medium and add 500 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO). Incubate for 1-2 hours at 37°C and 5% CO₂.

  • Inflammatory Stimulation: Prepare a solution of LPS in complete medium (e.g., 1 µg/mL). Add the appropriate volume of LPS solution to all wells except for the unstimulated control. The final volume in each well should be consistent.

  • Incubation: Incubate the plate for 18-24 hours at 37°C and 5% CO₂.

  • Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 300 x g for 5 minutes) to pellet any detached cells. Carefully collect the supernatant from each well without disturbing the cell layer. Store the supernatants at -80°C until analysis.

  • PGE₂ and LTB₄ Measurement: Quantify the concentration of PGE₂ and LTB₄ in the collected supernatants using commercially available ELISA kits. Follow the manufacturer's instructions for the specific kit being used.

  • Data Analysis: Calculate the concentration of PGE₂ and LTB₄ for each treatment condition. Determine the percentage of inhibition of PGE₂ and LTB₄ production by this compound compared to the LPS-stimulated vehicle control. Calculate the IC50 value for the inhibition of each eicosanoid.

Visualizations

This compound Signaling Pathway

The following diagram illustrates the mechanism of action of this compound by inhibiting the COX and 5-LOX pathways, thereby reducing the production of pro-inflammatory prostaglandins and leukotrienes.

Flobufen_Signaling_Pathway cluster_membrane cluster_pla2 membrane Cell Membrane Phospholipids pla2 Phospholipase A₂ aa Arachidonic Acid pla2->aa cox Cyclooxygenase (COX-1 & COX-2) aa->cox lox 5-Lipoxygenase (5-LOX) aa->lox pgg2 PGG₂ cox->pgg2 hpete 5-HPETE lox->hpete pgh2 PGH₂ pgg2->pgh2 prostaglandins Prostaglandins (e.g., PGE₂) Prostacyclins Thromboxanes pgh2->prostaglandins inflammation Inflammation Pain Fever prostaglandins->inflammation lta4 LTA₄ hpete->lta4 leukotrienes Leukotrienes (e.g., LTB₄) Cysteinyl Leukotrienes lta4->leukotrienes leukotrienes->inflammation This compound This compound This compound->cox This compound->lox

Caption: this compound inhibits COX and 5-LOX pathways.

Experimental Workflow for a Cell-Based Assay

The diagram below outlines the general workflow for conducting a cell-based assay with this compound, from cell seeding to data analysis.

Experimental_Workflow start Start seed_cells Seed Cells in Multi-well Plate start->seed_cells incubate1 Incubate (24h) seed_cells->incubate1 prepare_this compound Prepare this compound Dilutions incubate1->prepare_this compound treat_cells Treat Cells with this compound incubate1->treat_cells prepare_this compound->treat_cells incubate2 Incubate (24-72h) treat_cells->incubate2 assay Perform Cell-Based Assay (e.g., MTT, ELISA) incubate2->assay read_plate Read Plate with Microplate Reader assay->read_plate analyze_data Analyze Data & Determine IC₅₀ read_plate->analyze_data end End analyze_data->end

Caption: General workflow for this compound cell-based assays.

References

Application Notes and Protocols for Flobufen Stock Solution Storage and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flobufen is a non-steroidal anti-inflammatory drug (NSAID) with antirheumatic and antiarthritic properties.[1] Accurate and reproducible experimental results rely on the proper preparation, storage, and handling of this compound stock solutions. This document provides detailed protocols for the preparation of this compound stock solutions and procedures to assess their stability over time, ensuring the integrity of the compound for research and development purposes.

This compound Chemical Properties:

PropertyValueReference
Chemical Formula C17H14F2O3[1]
Molecular Weight 304.29 g/mol [1][2]
Appearance Solid powder[1]
Purity >98%[1]
Solubility Soluble in DMSO[1]

This compound Stock Solution Preparation

This protocol describes the preparation of a 10 mM this compound stock solution in Dimethyl Sulfoxide (DMSO).

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber glass vials with PTFE-lined screw caps

  • Calibrated analytical balance

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Ultrasonic bath (optional)

Protocol:

  • Preparation: In a sterile environment, allow the this compound powder and anhydrous DMSO to equilibrate to room temperature.

  • Weighing: Accurately weigh a precise amount of this compound powder (e.g., 3.043 mg for 1 mL of a 10 mM solution) and transfer it to a sterile amber glass vial.

  • Dissolution: Add the desired volume of anhydrous DMSO to the vial containing the this compound powder.

  • Mixing: Tightly cap the vial and vortex thoroughly until the this compound is completely dissolved. If necessary, briefly sonicate the solution to aid dissolution.

  • Labeling: Clearly label the vial with the compound name, concentration, solvent, preparation date, and the name of the preparer.

  • Storage: Store the stock solution at -20°C for long-term storage or at 4°C for short-term use, protected from light.

Storage and Handling of this compound Stock Solutions

Proper storage and handling are crucial to maintain the stability of this compound stock solutions.

Recommended Storage Conditions:

Storage DurationTemperatureLight ConditionsContainer
Short-term (days to weeks) 0 - 4°CProtected from light (amber vials)Tightly sealed glass vials with PTFE-lined caps
Long-term (months to years) -20°CProtected from light (amber vials)Tightly sealed glass vials with PTFE-lined caps

Handling Guidelines:

  • Before use, thaw frozen stock solutions at room temperature and ensure the solution is homogeneous by gentle vortexing.

  • To minimize the effects of repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.

  • Avoid exposing the stock solution to light for extended periods.

  • Use sterile techniques when handling the stock solution to prevent microbial contamination.

  • Ensure the vial is tightly sealed after each use to prevent solvent evaporation and absorption of atmospheric moisture.

This compound Stock Solution Stability Assessment

This section outlines a protocol for a long-term and accelerated stability study of this compound in DMSO.

Experimental Workflow for Stability Testing

Stability_Workflow cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis at Time Points cluster_results Data Evaluation Prep Prepare this compound Stock Solution Aliquot Aliquot into Vials Prep->Aliquot LongTerm Long-Term (-20°C) Aliquot->LongTerm Accelerated Accelerated (40°C) Aliquot->Accelerated RoomTemp Room Temperature (25°C) Aliquot->RoomTemp TimePoints T=0, 1, 3, 6, 12 months LongTerm->TimePoints Accelerated->TimePoints RoomTemp->TimePoints HPLC HPLC-UV Analysis TimePoints->HPLC Purity Assess Purity & Degradation HPLC->Purity Data Compile & Analyze Data Purity->Data Report Generate Stability Report Data->Report Forced_Degradation cluster_conditions Stress Conditions Start This compound Stock Solution Acid Acid Hydrolysis (e.g., 0.1 M HCl) Start->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH) Start->Base Oxidation Oxidation (e.g., 3% H2O2) Start->Oxidation Thermal Thermal Stress (e.g., 60°C) Start->Thermal Photolytic Photolytic Stress (UV/Vis Light) Start->Photolytic Analysis HPLC-UV/MS Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photolytic->Analysis Outcome Identify Degradation Products & Establish Method Specificity Analysis->Outcome

References

Troubleshooting & Optimization

Troubleshooting Flobufen solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Flobufen in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a non-steroidal anti-inflammatory drug (NSAID) that acts as a dual inhibitor of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX). Like many NSAIDs, this compound is a lipophilic molecule with poor water solubility, which can present significant challenges in experimental settings, potentially impacting the accuracy and reproducibility of in vitro and in vivo studies.

Q2: What are the key physicochemical properties of this compound to consider for solubility?

Understanding the physicochemical properties of this compound is the first step in addressing solubility issues.

PropertyValueSource
Molecular Formula C₁₇H₁₄F₂O₃--INVALID-LINK--
Molecular Weight 304.29 g/mol --INVALID-LINK--
Predicted pKa 4.49 ± 0.23ChemicalBook
XLogP3 3.6--INVALID-LINK--

The predicted pKa of ~4.49 indicates that this compound is a weak acid. Its solubility is therefore expected to be highly dependent on the pH of the solution. The relatively high XLogP3 value confirms its lipophilic nature.

Troubleshooting Guide

This guide addresses common issues encountered when preparing this compound solutions.

Issue 1: this compound is not dissolving in my aqueous buffer.

  • Cause: this compound is poorly soluble in neutral or acidic aqueous solutions due to its chemical nature as a weak acid.

  • Solution:

    • pH Adjustment: The most effective method to increase the solubility of this compound in aqueous solutions is to increase the pH. As a weak acid with a predicted pKa of 4.49, deprotonation of the carboxylic acid group at pH values above the pKa will result in the formation of a more soluble salt. It is recommended to prepare a stock solution at a pH of 7.4 or higher for biological experiments.

    • Use of Co-solvents: Organic solvents miscible with water can be used to increase the solubility of this compound. Dimethyl sulfoxide (DMSO), ethanol, and methanol are commonly used co-solvents. A general approach is to first dissolve this compound in a small amount of the organic solvent and then slowly add the aqueous buffer to the desired final concentration. Note that the final concentration of the organic solvent should be compatible with your experimental system.

    • Combination Approach: For particularly difficult-to-dissolve samples, a combination of pH adjustment and co-solvents can be employed. One supplier suggests dissolving this compound in DMSO and adjusting the pH to 9 with 1 M NaOH to achieve a concentration of 40 mg/mL.

Issue 2: My this compound solution is cloudy or precipitates over time.

  • Cause: This can be due to several factors, including the final concentration of this compound exceeding its solubility limit in the chosen solvent system, temperature changes, or interactions with other components in the medium.

  • Solution:

    • Check Final Concentration: Ensure the final concentration of this compound is below its solubility limit in your specific buffer and co-solvent mixture. It may be necessary to perform a solubility test to determine the maximum soluble concentration.

    • Maintain pH: Ensure the pH of your final solution is maintained at a level where this compound remains ionized and soluble. Buffering capacity is crucial.

    • Storage Conditions: Store stock solutions at the recommended temperature. For DMSO stock solutions, storage at -20°C or -80°C is common. Avoid repeated freeze-thaw cycles. Some sources suggest that aqueous solutions of similar compounds should not be stored for more than one day.

    • Sonication: Gentle sonication can help to redissolve small amounts of precipitate and ensure a homogenous solution.

Issue 3: I am concerned about the effect of organic solvents on my cells/assay.

  • Cause: Organic solvents like DMSO can be toxic to cells at higher concentrations.

  • Solution:

    • Minimize Solvent Concentration: Prepare a high-concentration stock solution of this compound in the organic solvent so that the final concentration of the solvent in your experimental setup is minimal (typically <0.5% v/v).

    • Solvent Control: Always include a vehicle control in your experiments (i.e., the same final concentration of the organic solvent without this compound) to account for any effects of the solvent itself.

    • Alternative Solubilization Techniques: If organic solvents are not suitable for your experiment, consider other methods such as the use of surfactants or cyclodextrins.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Weigh out 3.04 mg of this compound powder.

  • Add 1 mL of high-purity, anhydrous DMSO.

  • Vortex or sonicate gently until the this compound is completely dissolved.

  • If solubility issues persist, add 1 M NaOH dropwise while vortexing until the solution clears. Be cautious not to significantly alter the final volume.

  • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a Working Solution in Cell Culture Medium

  • Thaw a frozen aliquot of the 10 mM this compound stock solution in DMSO.

  • Serially dilute the stock solution in your cell culture medium to achieve the desired final concentration. For example, to prepare a 10 µM working solution, add 1 µL of the 10 mM stock solution to 1 mL of cell culture medium.

  • Ensure the final DMSO concentration is below the tolerance level of your cell line (typically <0.5%).

  • Vortex the working solution gently before adding it to your cells.

  • Always prepare fresh working solutions for each experiment.

Data Presentation

Table 1: Solubility of Structurally Related NSAIDs

Due to the limited publicly available quantitative solubility data for this compound, the following table provides data for structurally similar non-steroidal anti-inflammatory drugs. This information can serve as a general guide for solvent selection.

CompoundSolventSolubilityTemperature (°C)
Fenbufen Water2.212 mg/L25
AcetoneSlightly SolubleNot Specified
Ethanol (96%)Slightly SolubleNot Specified
Methylene ChlorideSlightly SolubleNot Specified
4-Biphenylcarboxylic acid WaterInsolubleNot Specified
AlcoholSolubleNot Specified
EtherSolubleNot Specified

Visualizations

This compound Solubility Troubleshooting Workflow

Flobufen_Solubility_Troubleshooting cluster_troubleshooting Troubleshooting Steps start Start: this compound Powder dissolve Attempt to dissolve in aqueous buffer start->dissolve check_solubility Is it fully dissolved? dissolve->check_solubility successful Solution Ready for Use check_solubility->successful Yes troubleshoot Troubleshooting Required check_solubility->troubleshoot No ph_adjust Increase pH > pKa (e.g., pH 7.4) troubleshoot->ph_adjust cosolvent Use Co-solvent (e.g., DMSO) troubleshoot->cosolvent combine Combine pH Adjustment and Co-solvent troubleshoot->combine check_ph Check Solubility ph_adjust->check_ph check_cosolvent Check Solubility cosolvent->check_cosolvent check_combine Check Solubility combine->check_combine check_ph->successful Yes check_ph->cosolvent No check_cosolvent->successful Yes check_cosolvent->combine No check_combine->successful Yes

Caption: Troubleshooting workflow for dissolving this compound.

This compound's Mechanism of Action in the Arachidonic Acid Pathway

Arachidonic_Acid_Pathway cluster_cox Cyclooxygenase (COX) Pathway cluster_lox 5-Lipoxygenase (5-LOX) Pathway phospholipids Membrane Phospholipids pla2 Phospholipase A2 phospholipids->pla2 aa Arachidonic Acid pla2->aa cox COX-1 / COX-2 aa->cox lox 5-LOX aa->lox prostaglandins Prostaglandins cox->prostaglandins inflammation_cox Inflammation, Pain, Fever prostaglandins->inflammation_cox leukotrienes Leukotrienes lox->leukotrienes inflammation_lox Inflammation, Allergic Reactions leukotrienes->inflammation_lox This compound This compound This compound->cox This compound->lox

Caption: this compound inhibits both COX and 5-LOX pathways.

Preventing Flobufen precipitation in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Flobufen in cell culture. Our aim is to help you overcome common challenges, particularly the issue of this compound precipitation, to ensure the success and reproducibility of your experiments.

Troubleshooting Guide: Preventing this compound Precipitation

Precipitation of this compound upon addition to aqueous cell culture media is a common issue due to its hydrophobic nature. This guide provides a step-by-step approach to identify the cause and resolve the problem.

Problem: I observed a precipitate in my cell culture medium after adding this compound.

Step 1: Identify the Nature of the Precipitate

First, it's crucial to determine if the precipitate is indeed this compound or another component of your culture system.

  • Visual Inspection: Under a microscope, this compound precipitate may appear as small, crystalline, or amorphous particles. This is distinct from bacterial or fungal contamination, which would appear as motile rods or filamentous structures, respectively.

  • Control Flask: Always maintain a control flask containing the same cell culture medium and the final concentration of the solvent (e.g., DMSO) but without this compound. If precipitation also occurs in the control flask, the issue may lie with the medium components or the solvent itself.

Step 2: Review Your this compound Stock Solution Preparation

The concentration and handling of your this compound stock solution are critical factors.

ParameterRecommendationTroubleshooting Tips
Solvent Use high-purity, anhydrous Dimethyl Sulfoxide (DMSO) to prepare the initial stock solution.Ensure your DMSO is not old or has absorbed water, as this can reduce its solubilizing capacity.
Stock Concentration Prepare a high-concentration stock solution (e.g., 10-50 mM) in DMSO.An overly concentrated stock may be more prone to precipitation upon dilution. If issues persist, try preparing a lower concentration stock (e.g., 1-10 mM).
Dissolution Ensure this compound is completely dissolved in DMSO. Gentle warming (up to 37°C) and vortexing or sonication can aid dissolution.Visually inspect the stock solution against a light source to ensure no undissolved particles are present.
Storage Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.Freeze-thaw cycles can lead to the degradation of the compound and may affect its solubility.

Step 3: Optimize the Dilution of this compound into Culture Media

The method of diluting the DMSO stock into your aqueous cell culture medium is the most common source of precipitation.

ParameterRecommendationTroubleshooting Tips
Final DMSO Concentration Critically, keep the final concentration of DMSO in the cell culture medium below 0.5%, and ideally at or below 0.1%. Higher concentrations of DMSO can be toxic to cells and can also cause the hydrophobic compound to precipitate out of the aqueous solution.
Dilution Method Add the this compound stock solution to pre-warmed (37°C) cell culture medium while gently vortexing or swirling the medium.Avoid adding the stock solution to cold medium, as this can cause thermal shock and induce precipitation. Never add the aqueous medium directly to the concentrated DMSO stock.
Serial Dilution For very high final concentrations of this compound, consider a serial dilution approach. First, dilute the stock into a small volume of medium, ensure it is dissolved, and then add this to the final culture volume.This gradual dilution can help to prevent the rapid change in solvent polarity that causes precipitation.
Sonication If a slight precipitate forms after dilution, brief sonication of the final medium solution in a water bath sonicator may help to redissolve the compound.Use with caution, as excessive sonication can potentially damage media components.

Experimental Workflow for Adding this compound to Cell Culture Media

Flobufen_Addition_Workflow cluster_prep Stock Solution Preparation cluster_addition Addition to Culture Media prep_start Weigh this compound Powder prep_dmso Add Anhydrous DMSO prep_start->prep_dmso prep_dissolve Vortex/Sonicate until Dissolved prep_dmso->prep_dissolve prep_store Aliquot and Store at -20°C/-80°C prep_dissolve->prep_store add_stock Add this compound Stock Solution Dropwise prep_store->add_stock Use one aliquot per experiment add_warm Pre-warm Cell Culture Medium to 37°C add_warm->add_stock add_mix Gently Vortex/Swirl During Addition add_stock->add_mix add_incubate Add to Cells and Incubate add_mix->add_incubate

Caption: Workflow for preparing and adding this compound to cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a non-steroidal anti-inflammatory drug (NSAID). Its primary mechanism of action is the inhibition of the cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes. These enzymes are key to the inflammatory response.

Signaling Pathway Inhibited by this compound

Flobufen_Signaling_Pathway cluster_cox COX Pathway cluster_lox 5-LOX Pathway membrane Cell Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 Cellular Stimuli aa Arachidonic Acid pla2->aa cox COX-1 / COX-2 aa->cox lox 5-LOX aa->lox pgs Prostaglandins cox->pgs inflammation_cox Inflammation Pain Fever pgs->inflammation_cox lts Leukotrienes lox->lts inflammation_lox Inflammation Bronchoconstriction lts->inflammation_lox This compound This compound This compound->cox This compound->lox

Caption: this compound inhibits both the COX and 5-LOX pathways.

Q2: What is the recommended starting concentration of this compound for in vitro experiments?

A2: The optimal concentration of this compound will vary depending on the cell type and the specific experimental endpoint. It is recommended to perform a dose-response curve to determine the effective concentration for your system. A typical starting range for in vitro studies with NSAIDs is between 1 µM and 100 µM.

Q3: My cell culture medium turned cloudy, but I don't see any particles under the microscope. What could be the cause?

A3: Fine precipitation of a hydrophobic compound can sometimes result in a cloudy or hazy appearance without distinct visible particles at lower magnifications. This is likely due to the formation of very small, dispersed drug crystals. The troubleshooting steps outlined above should help to resolve this issue. Additionally, ensure that your cell culture medium itself has not precipitated. Some components, like salts in concentrated media stocks, can precipitate if stored improperly or subjected to freeze-thaw cycles.[1]

Q4: Can I use a solvent other than DMSO to dissolve this compound?

A4: While DMSO is the most common and effective solvent for many hydrophobic compounds, other organic solvents like ethanol can also be used. However, the final concentration of any organic solvent in the cell culture medium should be kept to a minimum to avoid cellular toxicity. Always perform a solvent control experiment to assess the effect of the solvent on your cells.

Q5: What are the general causes of precipitation in cell culture media?

A5: Beyond the precipitation of a dissolved compound, other factors can cause precipitates in cell culture media:

  • Temperature shifts: Repeated warming and cooling or freeze-thaw cycles can cause proteins and salts to precipitate.[1]

  • Incorrect salt concentrations: Improperly prepared media or evaporation can lead to increased salt concentrations and precipitation.[1]

  • pH changes: Significant shifts in the pH of the medium can affect the solubility of its components.

  • Contamination: Bacterial, fungal, or yeast contamination can cause the medium to become turbid.[1]

By following these guidelines and recommendations, you can minimize the risk of this compound precipitation and ensure the reliability of your cell culture experiments. For further assistance, please consult the product's technical data sheet or contact our scientific support team.

References

Technical Support Center: Improving the Bioavailability of Flobufen in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and improving the bioavailability of Flobufen in animal studies.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during experiments aimed at enhancing this compound's bioavailability.

Frequently Asked Questions (FAQs)

  • Q1: What is the baseline oral bioavailability of this compound in rats?

    • A1: this compound is reported to be completely absorbed from the gastrointestinal tract in rats.[1] However, it is rapidly metabolized into its active form.[1] The focus of bioavailability enhancement for this compound may therefore be on modulating its absorption rate and metabolic conversion to optimize its therapeutic window.

  • Q2: What are the primary challenges in formulating this compound for oral administration in animal studies?

    • A2: Like many non-steroidal anti-inflammatory drugs (NSAIDs), this compound's limited aqueous solubility can pose a challenge for achieving consistent and optimal absorption, especially at higher doses. While it can be formulated in solvents like DMSO for research purposes, developing a formulation suitable for oral gavage that enhances dissolution in the gastrointestinal tract is key to improving bioavailability.

  • Q3: What are the most promising formulation strategies to improve this compound's bioavailability?

    • A3: Several strategies used for other poorly soluble NSAIDs can be applied to this compound. These include:

      • Solid Dispersions: This technique involves dispersing this compound in an inert carrier matrix at the solid state, which can enhance the dissolution rate.

      • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in the aqueous environment of the GI tract, improving solubilization and absorption.

      • Micronization: Reducing the particle size of the this compound powder increases the surface area available for dissolution.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or Variable this compound Plasma Concentrations 1. Poor dissolution of the administered formulation. 2. Inconsistent oral gavage technique. 3. Rapid metabolism of this compound.1. Reformulate this compound using a bioavailability enhancement technique such as a solid dispersion or SEDDS. 2. Ensure proper training on oral gavage to minimize stress and ensure consistent delivery to the stomach.[2] 3. While rapid metabolism to the active form is expected,[1] formulation strategies can modulate the absorption rate to alter the pharmacokinetic profile.
Precipitation of this compound in Aqueous Vehicle for Dosing This compound's low aqueous solubility.1. Prepare a suspension with appropriate suspending agents (e.g., methylcellulose) immediately before dosing. 2. Consider using a co-solvent system, but be mindful of potential toxicity in animal models. 3. Develop a SEDDS formulation where this compound is dissolved in the lipid phase.
High Inter-Animal Variability in Pharmacokinetic Data 1. Differences in food intake (fasted vs. non-fasted state). 2. Inconsistent dosing volume or technique. 3. Individual differences in metabolism.1. Standardize the fasting period for all animals before dosing.[3] 2. Use precise dosing volumes based on individual animal weight and ensure a consistent gavage technique.[2] 3. While some biological variability is expected, robust formulation and experimental design can help minimize it.
Difficulty in Detecting this compound in Plasma Samples 1. Inadequate sensitivity of the analytical method. 2. Rapid clearance of the parent drug. 3. Improper sample handling and storage.1. Optimize the HPLC method for higher sensitivity (e.g., use a more sensitive detector, improve extraction efficiency).[4][5][6] 2. Measure both this compound and its primary active metabolite.[1][7][8] 3. Ensure rapid processing of blood samples to plasma and store at -80°C until analysis to prevent degradation.

Data Presentation

The following tables summarize pharmacokinetic data for this compound in rats and provide a comparative look at how different formulation strategies have improved the bioavailability of other NSAIDs, which can be extrapolated as potential improvements for this compound.

Table 1: Pharmacokinetic Parameters of Oral this compound in Rats (Baseline)

Dose (mg/kg)Cmax (µg/mL)Tmax (hr)AUC (µg·hr/mL)
2Data not availableData not availableDose-normalized AUC is independent of dose[1]
10Data not availableData not availableDose-normalized AUC is independent of dose[1]
50Data not availableData not availableDose-normalized AUC is independent of dose[1]

Note: A 1990 study indicates complete absorption and rapid conversion to an active metabolite, with dose-independent pharmacokinetics, but does not provide specific Cmax and Tmax values in its abstract.[1]

Table 2: Illustrative Bioavailability Enhancement of Other NSAIDs Using Advanced Formulations

DrugFormulationAnimal ModelKey Findings
Flurbiprofen Nanoparticle SuspensionWistar Rats211.6% relative bioavailability compared to a standard suspension.[9]
Ibuprofen Poloxamer Gel with MentholRatsSignificantly higher initial plasma concentrations, Cmax, and AUC compared to a preparation without these excipients.[10]
Flubendazole Amorphous Electrospun NanofibresRatsSignificantly increased plasma concentration profile compared to the practically non-absorbable crystalline drug.[11]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the evaluation of this compound bioavailability.

1. Preparation of a this compound Solid Dispersion (Illustrative Protocol)

This protocol describes a solvent evaporation method, a common technique for preparing solid dispersions.

  • Materials: this compound, a hydrophilic polymer carrier (e.g., PVP K30, Poloxamer 188), and a suitable solvent (e.g., ethanol, methanol).

  • Procedure:

    • Accurately weigh this compound and the polymer carrier in the desired ratio (e.g., 1:1, 1:2, 1:4).

    • Dissolve both this compound and the polymer in the solvent in a round-bottom flask.

    • The solvent is then removed under vacuum using a rotary evaporator at a controlled temperature (e.g., 40-50°C).

    • The resulting solid mass is further dried in a vacuum oven to remove any residual solvent.

    • The dried solid dispersion is then pulverized and sieved to obtain a uniform particle size.

2. Oral Bioavailability Study in Rats

This protocol outlines the steps for conducting a pharmacokinetic study in rats to assess the oral bioavailability of a this compound formulation.

  • Animals: Male Sprague-Dawley or Wistar rats (200-250 g).

  • Procedure:

    • Fast the rats overnight (approximately 12 hours) before dosing, with free access to water.[3]

    • Accurately weigh each rat and calculate the dose of the this compound formulation to be administered.

    • Administer the this compound formulation orally via gavage at a specific dose (e.g., 10 mg/kg).[2]

    • Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or via a cannulated vessel at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).[3][12][13]

    • Collect blood into tubes containing an anticoagulant (e.g., heparin or EDTA).

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

3. HPLC Analysis of this compound in Rat Plasma (Generalized Protocol)

This protocol provides a general framework for quantifying this compound concentrations in plasma samples.

  • Sample Preparation (Protein Precipitation):

    • Thaw the plasma samples on ice.

    • To a 100 µL aliquot of plasma, add 200 µL of a protein precipitation agent (e.g., acetonitrile or methanol) containing an internal standard.

    • Vortex the mixture for 1-2 minutes to ensure thorough mixing and protein precipitation.

    • Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes.

    • Transfer the clear supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase and inject it into the HPLC system.

  • Chromatographic Conditions (Illustrative):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[4]

    • Mobile Phase: A mixture of an acidic aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).[14]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength appropriate for this compound.

    • Quantification: Create a calibration curve using standard solutions of this compound in blank plasma to determine the concentration in the unknown samples.

Mandatory Visualizations

Signaling Pathways

COX2_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 (Cyclooxygenase-2) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation This compound This compound (NSAID) This compound->COX2

Caption: this compound inhibits the COX-2 enzyme, blocking prostaglandin synthesis.

NFkB_Pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 IKK_complex IKK Complex TRAF6->IKK_complex IkB IκB IKK_complex->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus Inflammatory_Genes Inflammatory Gene Transcription Nucleus->Inflammatory_Genes This compound This compound (NSAID) This compound->IKK_complex inhibits

Caption: this compound can inhibit the NF-κB signaling pathway.

Experimental Workflow

Bioavailability_Workflow Start Start: Animal Acclimation & Fasting Dosing Oral Gavage: This compound Formulation Start->Dosing Blood_Collection Serial Blood Sampling (Timed Intervals) Dosing->Blood_Collection Plasma_Separation Centrifugation to Obtain Plasma Blood_Collection->Plasma_Separation Sample_Prep Plasma Sample Preparation (e.g., Protein Precipitation) Plasma_Separation->Sample_Prep HPLC_Analysis HPLC Analysis: Quantify this compound Sample_Prep->HPLC_Analysis Data_Analysis Pharmacokinetic Data Analysis (Cmax, Tmax, AUC) HPLC_Analysis->Data_Analysis End End: Bioavailability Determined Data_Analysis->End

Caption: Workflow for an in vivo oral bioavailability study of this compound.

References

Flobufen interference with common laboratory assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on potential interference of the non-steroidal anti-inflammatory drug (NSAID) Flobufen with common laboratory assays. While direct studies on this compound's assay interference are limited, this resource extrapolates potential issues based on the known behavior of other NSAIDs and general principles of drug-induced assay interference.

Frequently Asked Questions (FAQs)

General

  • Q1: What is this compound and what is its mechanism of action? this compound is a non-steroidal anti-inflammatory drug. Its primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins.

  • Q2: Why should I be concerned about this compound interfering with my laboratory assays? Like other small molecule drugs, this compound has the potential to interfere with various in vitro assays through several mechanisms. This can lead to inaccurate results, such as false positives, false negatives, or a shift in the dose-response curve of your test compound. Such inaccuracies can lead to misleading conclusions about the efficacy or toxicity of a compound.

Immunoassays (e.g., ELISA, Western Blot)

  • Q3: Can this compound interfere with my immunoassay? While not definitively documented for this compound, other NSAIDs have been reported to cause interference in immunoassays. For instance, ibuprofen and naproxen have been associated with false-positive results in certain drug screening immunoassays[1]. It is plausible that this compound, due to its chemical structure, could also interfere.

  • Q4: What are the potential mechanisms of this compound interference in immunoassays? Potential mechanisms include:

    • Cross-reactivity: this compound or its metabolites may structurally resemble the analyte being measured, leading to non-specific binding to the assay antibodies.

    • Matrix effects: The presence of this compound in the sample matrix could alter the binding kinetics between the antibody and the target analyte.

    • Non-specific binding: this compound might bind to assay components like the plate surface or secondary antibodies, leading to background signal.

Enzyme Assays

  • Q5: My enzyme assay results are inconsistent when this compound is present. Why might this be happening? this compound, as a COX inhibitor, is known to interact with enzymes. Beyond its intended target, it could potentially interact with other enzymes in your assay system. Possible reasons for inconsistency include:

    • Direct enzyme inhibition or activation: this compound may directly inhibit or, less commonly, activate the enzyme being studied.

    • Substrate competition: this compound might compete with the enzyme's substrate for binding to the active site.

    • Interference with detection method: If your enzyme assay uses a colorimetric or fluorometric readout, this compound's chemical properties might interfere with the signal generation or detection.

Cell-Based Assays

  • Q6: I am seeing unexpected effects on cell viability or signaling pathways in my cell-based assays when using this compound. What could be the cause? this compound can have biological effects on cells that may confound the results of your cell-based assay. These can include:

    • Pharmacological effects: As an NSAID, this compound can modulate cellular pathways, such as inhibiting prostaglandin synthesis. Studies have shown that some NSAIDs can inhibit antibody production by immune cells in vitro[2][3].

    • Off-target effects: At higher concentrations, this compound might have off-target effects on cell signaling, proliferation, or viability that are unrelated to its COX-inhibitory activity.

    • Alteration of compound uptake/efflux: this compound could potentially affect the activity of drug transporters, thereby altering the intracellular concentration and apparent potency of your test compound.

Troubleshooting Guides

Issue 1: Unexpected Results in an Immunoassay

Symptom Possible Cause Troubleshooting Step
False positive signal in negative controls containing this compound. Cross-reactivity of this compound or its metabolites with assay antibodies.Run a competition assay by pre-incubating the antibody with a high concentration of this compound before adding the analyte.
Reduced signal or loss of dose-response in the presence of this compound. This compound is interfering with the antibody-antigen binding.Perform serial dilutions of the sample containing this compound to see if the interference can be diluted out.
High background noise across the plate. Non-specific binding of this compound to the plate or detection reagents.Increase the number of wash steps. Add a blocking agent to the sample buffer.

Issue 2: Inconsistent Data in an Enzyme Assay

Symptom Possible Cause Troubleshooting Step
Decreased enzyme activity in the presence of this compound. Direct inhibition of the enzyme by this compound.Determine the IC50 of this compound against your enzyme of interest.
Altered substrate kinetics (Km, Vmax). Competitive or non-competitive inhibition by this compound.Perform enzyme kinetic studies in the presence and absence of this compound.
Signal quenching or enhancement in a fluorescence-based assay. This compound has intrinsic fluorescence or quenching properties at the excitation/emission wavelengths used.Measure the fluorescence spectrum of this compound alone in the assay buffer.

Issue 3: Confounding Effects in a Cell-Based Assay

Symptom Possible Cause Troubleshooting Step
Unexpected changes in cell viability or proliferation. This compound has cytotoxic or cytostatic effects at the concentrations tested.Determine the effect of this compound alone on cell viability using a standard assay (e.g., MTT, CellTiter-Glo).
Modulation of a signaling pathway unrelated to the intended target. Off-target pharmacological effects of this compound.Test this compound in a panel of relevant counter-screens to identify off-target activities.
The potency of your test compound is altered in the presence of this compound. This compound is affecting the uptake or efflux of your test compound.Use a different cell line with a known drug transporter expression profile to see if the effect is transporter-dependent.

Data Presentation

Table 1: Hypothetical Quantitative Data on this compound Interference in a Competitive ELISA

This table presents hypothetical data to illustrate potential interference and is not based on experimental results.

This compound Concentration (µM)Apparent Analyte Concentration (ng/mL)% Interference
0 (Control)10.20%
110.5+2.9%
1012.8+25.5%
5018.1+77.5%
10025.3+148.0%

Table 2: Hypothetical IC50 Values of a Test Compound in the Presence of this compound

This table presents hypothetical data to illustrate potential interference and is not based on experimental results.

Assay TypeTest Compound IC50 (µM) - No this compoundTest Compound IC50 (µM) + 10 µM this compoundFold Shift
Enzyme Inhibition Assay1.54.83.2
Cell Proliferation Assay5.215.63.0

Experimental Protocols

Protocol 1: Assessing this compound Interference in an ELISA

Objective: To determine if this compound interferes with a specific sandwich ELISA.

Materials:

  • ELISA kit for the analyte of interest

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Assay buffer

  • Sample diluent

  • Microplate reader

Methodology:

  • Prepare this compound Spiked Samples:

    • Prepare a series of dilutions of this compound in the sample diluent (e.g., 0, 1, 10, 50, 100 µM).

    • For each this compound concentration, prepare two sets of samples: one with a known concentration of the analyte (positive control) and one without the analyte (negative control).

  • Perform ELISA:

    • Follow the ELISA kit manufacturer's instructions.

    • Add the prepared this compound-spiked samples to the appropriate wells.

    • Incubate, wash, and add detection reagents as per the protocol.

  • Data Analysis:

    • Measure the absorbance at the recommended wavelength.

    • Compare the signal from the this compound-spiked negative controls to the unspiked negative control to assess for false-positive signals.

    • Compare the signal from the this compound-spiked positive controls to the unspiked positive control to assess for signal inhibition or enhancement.

    • Calculate the percentage of interference for each this compound concentration.

Protocol 2: Counter-Screening for Off-Target Effects in a Cell-Based Assay

Objective: To determine if this compound has off-target effects on cell viability that could confound the results of a primary cell-based screen.

Materials:

  • The same cell line used in the primary assay

  • Cell culture medium and supplements

  • This compound stock solution

  • A cell viability reagent (e.g., CellTiter-Glo®, MTT)

  • 96-well or 384-well clear or white-walled plates

  • Luminometer or spectrophotometer

Methodology:

  • Cell Seeding:

    • Seed the cells into the microplate at the same density used in the primary assay.

    • Allow cells to adhere overnight.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in cell culture medium at concentrations overlapping and exceeding those used in the primary assay.

    • Add the this compound dilutions to the cells. Include a vehicle control (e.g., DMSO).

  • Incubation:

    • Incubate the plate for the same duration as the primary assay.

  • Viability Assessment:

    • Add the cell viability reagent according to the manufacturer's instructions.

    • Measure the luminescence or absorbance.

  • Data Analysis:

    • Normalize the data to the vehicle control.

    • Plot the cell viability against the this compound concentration to determine if it has any cytotoxic or cytostatic effects at the concentrations tested.

Visualizations

Interference_Pathway cluster_assay Laboratory Assay Assay Assay Components (Antibodies, Enzymes, Cells) Signal Assay Signal (Color, Fluorescence, etc.) Assay->Signal Generates Analyte Target Analyte Analyte->Assay Binding/Reaction This compound This compound / Metabolites This compound->Assay Interference (Non-specific binding, Cross-reactivity) This compound->Signal Interference (Quenching, Absorbance)

Caption: Potential mechanisms of this compound interference in laboratory assays.

Troubleshooting_Workflow Start Unexpected Assay Result in Presence of this compound IsImmunoassay Is it an Immunoassay? Start->IsImmunoassay IsEnzymeAssay Is it an Enzyme Assay? IsImmunoassay->IsEnzymeAssay No ImmunoassaySteps 1. Run competition assay 2. Perform serial dilutions 3. Increase wash steps IsImmunoassay->ImmunoassaySteps Yes IsCellAssay Is it a Cell-Based Assay? IsEnzymeAssay->IsCellAssay No EnzymeAssaySteps 1. Determine direct inhibition (IC50) 2. Run kinetic studies 3. Check for signal interference IsEnzymeAssay->EnzymeAssaySteps Yes CellAssaySteps 1. Assess cytotoxicity of this compound alone 2. Run counter-screens for off-target effects 3. Evaluate impact on drug transporters IsCellAssay->CellAssaySteps Yes Conclusion Identify and Mitigate Interference IsCellAssay->Conclusion No ImmunoassaySteps->Conclusion EnzymeAssaySteps->Conclusion CellAssaySteps->Conclusion

Caption: A logical workflow for troubleshooting this compound interference.

References

Validation & Comparative

Comparative Analysis of Flobufen Enantiomers' Biological Activity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of Flobufen enantiomers. This compound is a non-steroidal anti-inflammatory drug (NSAID) recognized for its dual inhibitory action against cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), key enzymes in the inflammatory cascade. [1] While this compound is used as a racemate, evidence from structurally similar chiral NSAIDs and metabolic studies of this compound itself points towards a significant stereoselectivity in its pharmacological action.

This guide summarizes the available experimental data, details relevant experimental protocols, and visualizes the pertinent biological pathways to offer a comprehensive understanding of the differential activities of (S)-Flobufen and (R)-Flobufen.

Data Presentation: Quantitative Comparison of Biological Activity

The following table presents the known inhibitory activities of racemic this compound and the enantiomers of the closely related compound, Flurbiprofen, to infer the likely activity profile of S-Flobufen and R-Flobufen.

CompoundTargetIC50 (µM)Species/System
Racemic this compound COX & 5-LOXData not specified-
(S)-Flurbiprofen COX-10.48Purified enzyme
COX-20.47Purified enzyme[5]
(R)-Flurbiprofen COX-1 & COX-2InactivePurified enzyme
Racemic this compound Aromatic L-amino acid decarboxylaseInhibitory effect noted-

Note: The data for Flurbiprofen enantiomers is presented as a surrogate to illustrate the expected stereoselectivity of this compound's anti-inflammatory action.

Metabolic studies on this compound have shown that the R-(+)-enantiomer is preferentially metabolized in human hepatocytes.[6] This stereoselective metabolism, combined with the likely higher intrinsic activity of the S-enantiomer, underscores the importance of studying the individual enantiomers.

Experimental Protocols

The following are detailed methodologies for key experiments typically used to evaluate the biological activity of NSAIDs like this compound.

In Vitro Enzyme Inhibition Assays

1. Cyclooxygenase (COX-1 and COX-2) Inhibition Assay:

  • Objective: To determine the 50% inhibitory concentration (IC50) of the test compounds against COX-1 and COX-2 enzymes.

  • Methodology:

    • Purified ovine or human COX-1 and COX-2 enzymes are used.

    • The enzyme is pre-incubated with various concentrations of the test compound (e.g., S-Flobufen, R-Flobufen) or vehicle control for a specified period (e.g., 15 minutes) at 37°C.

    • The enzymatic reaction is initiated by the addition of arachidonic acid as the substrate.

    • The reaction is allowed to proceed for a defined time (e.g., 2 minutes) and then terminated.

    • The production of prostaglandin E2 (PGE2), a primary product of the COX pathway, is quantified using an enzyme immunoassay (EIA) or radioimmunoassay (RIA).

    • The percentage of inhibition at each concentration of the test compound is calculated relative to the vehicle control.

    • IC50 values are determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

2. 5-Lipoxygenase (5-LOX) Inhibition Assay:

  • Objective: To determine the IC50 of the test compounds against the 5-LOX enzyme.

  • Methodology:

    • The 5-LOX enzyme can be obtained from a cell lysate of human polymorphonuclear leukocytes (PMNLs) or from a purified recombinant source.

    • The enzyme preparation is incubated with various concentrations of the test compound or vehicle control.

    • The reaction is initiated by the addition of arachidonic acid and calcium ions.

    • The formation of 5-hydroxyeicosatetraenoic acid (5-HETE), the primary product of 5-LOX, is measured. This can be done by spectrophotometry (measuring the formation of a conjugated diene) or by high-performance liquid chromatography (HPLC).

    • The percentage of inhibition is calculated, and IC50 values are determined as described for the COX assay.

In Vivo Anti-inflammatory Activity Assay

Carrageenan-Induced Paw Edema in Rats:

  • Objective: To evaluate the in vivo anti-inflammatory efficacy of the test compounds.

  • Methodology:

    • Male Wistar or Sprague-Dawley rats are fasted overnight.

    • The initial volume of the right hind paw of each rat is measured using a plethysmometer.

    • The test compounds (e.g., S-Flobufen, R-Flobufen), a positive control (e.g., indomethacin), or vehicle are administered orally or intraperitoneally.

    • After a set period (e.g., 1 hour), a subplantar injection of 0.1 mL of a 1% carrageenan solution in saline is administered into the right hind paw to induce inflammation.

    • The paw volume is measured at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

    • The percentage of edema inhibition by the test compound is calculated for each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Mandatory Visualizations

Signaling Pathway of this compound's Anti-inflammatory Action

Flobufen_Mechanism_of_Action Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX1_COX2 COX-1 & COX-2 Arachidonic_Acid->COX1_COX2 LOX5 5-LOX Arachidonic_Acid->LOX5 Prostaglandins Prostaglandins (PGs) COX1_COX2->Prostaglandins Leukotrienes Leukotrienes (LTs) LOX5->Leukotrienes Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Leukotrienes->Inflammation This compound This compound Enantiomers This compound->COX1_COX2 Inhibition (S >> R) This compound->LOX5 Inhibition

Caption: Mechanism of action of this compound enantiomers on the arachidonic acid cascade.

Experimental Workflow for In Vivo Anti-inflammatory Assessment

In_Vivo_Workflow Animal_Acclimatization Animal Acclimatization (Rats) Baseline_Measurement Baseline Paw Volume Measurement Animal_Acclimatization->Baseline_Measurement Drug_Administration Administration of This compound Enantiomers/ Control Baseline_Measurement->Drug_Administration Inflammation_Induction Carrageenan Injection (Subplantar) Drug_Administration->Inflammation_Induction Paw_Volume_Measurement Paw Volume Measurement (Hourly for 5 hours) Inflammation_Induction->Paw_Volume_Measurement Data_Analysis Data Analysis: % Edema Inhibition Paw_Volume_Measurement->Data_Analysis

Caption: Workflow for the carrageenan-induced paw edema assay.

Logical Relationship of this compound Enantiomer Activity

Enantiomer_Activity_Relationship Racemic_this compound Racemic this compound S_this compound (S)-Flobufen (Eutomer) Racemic_this compound->S_this compound R_this compound (R)-Flobufen (Distomer) Racemic_this compound->R_this compound COX_Inhibition COX Inhibition (Anti-inflammatory) S_this compound->COX_Inhibition High Potency LOX_Inhibition 5-LOX Inhibition S_this compound->LOX_Inhibition Metabolism Preferential Metabolism S_this compound->Metabolism Slower R_this compound->COX_Inhibition Low/No Potency R_this compound->LOX_Inhibition R_this compound->Metabolism Faster

Caption: Inferred logical relationship of this compound enantiomers' biological activities.

References

A Head-to-Head Comparison of Flobufen and Other Dual COX/LOX Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of anti-inflammatory drug development, dual inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) pathways represent a promising therapeutic strategy. By simultaneously targeting both major arms of the arachidonic acid cascade, these agents offer the potential for broad-spectrum anti-inflammatory effects with an improved safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) and selective COX-2 inhibitors. This guide provides a head-to-head comparison of Flobufen with other notable dual COX/LOX inhibitors, including Licofelone, Tepoxalin, and Darbufelone, supported by available experimental data.

Mechanism of Action: Targeting the Arachidonic Acid Cascade

The inflammatory response is intricately regulated by the metabolism of arachidonic acid. Upon cellular stimulation, arachidonic acid is liberated from the cell membrane and can be metabolized by two primary enzymatic pathways: the cyclooxygenase (COX) pathway, leading to the production of prostaglandins and thromboxanes, and the lipoxygenase (LOX) pathway, which generates leukotrienes and lipoxins.[1][2][3] Prostaglandins and leukotrienes are potent mediators of inflammation, pain, and fever. Dual COX/LOX inhibitors, as their name suggests, concurrently block the activity of both COX and LOX enzymes, thereby reducing the synthesis of a wider range of pro-inflammatory eicosanoids.[2]

cluster_0 Cell Membrane Phospholipids cluster_1 COX Pathway cluster_2 LOX Pathway Arachidonic_Acid Arachidonic Acid COX1_COX2 COX-1 / COX-2 Arachidonic_Acid->COX1_COX2 Five_LOX 5-LOX Arachidonic_Acid->Five_LOX PLA2 Phospholipase A2 PLA2->Arachidonic_Acid releases Prostaglandins Prostaglandins (PGE2, PGD2, etc.) COX1_COX2->Prostaglandins Thromboxanes Thromboxanes (TXA2) COX1_COX2->Thromboxanes Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain mediate Platelet_Aggregation Platelet Aggregation Thromboxanes->Platelet_Aggregation mediates Leukotrienes Leukotrienes (LTB4, LTC4, etc.) Five_LOX->Leukotrienes Inflammation_Allergy Inflammation & Allergy Leukotrienes->Inflammation_Allergy mediate

Figure 1: Simplified Arachidonic Acid Signaling Pathway.

Comparative Efficacy: A Look at the In Vitro Data

The potency of dual COX/LOX inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) values against the target enzymes. A lower IC50 value indicates a higher potency. The following table summarizes the available in vitro inhibitory data for this compound and its comparators.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)5-LOX IC50 (µM)Reference(s)
This compound Data not availableData not availableData not available[4]
Licofelone 0.21 (non-specific COX)0.21 (non-specific COX)0.18[5][6]
Tepoxalin Inhibits COX-1[7]4.6 (ovine seminal vesicle COX)0.15 (RBL-1 lysate)[8]
2.85 (RBL-1 lysate COX)1.7 (intact RBL-1 cells)[8]
4.2 (intact RBL-1 cells COX)[8]
Darbufelone Data not availableData not availableData not available[9][10]

Note: The available data for some compounds is limited and may originate from different assay systems, making direct comparisons challenging.

Experimental Protocols: In Vitro Inhibition Assays

The determination of IC50 values for COX and LOX inhibition is crucial for characterizing the potency and selectivity of dual inhibitors. Standardized in vitro assays are employed for this purpose.

Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

A common method for assessing COX inhibition is the use of a fluorometric or colorimetric assay kit. These assays typically measure the peroxidase activity of COX.

cluster_workflow General COX Inhibition Assay Workflow Start Prepare Reagents (Buffer, COX enzyme, Arachidonic Acid, Inhibitor) Incubate Incubate Enzyme with Inhibitor Start->Incubate Add_Substrate Add Arachidonic Acid (Substrate) Incubate->Add_Substrate Measure Measure Product Formation (e.g., Prostaglandin E2) Add_Substrate->Measure Analyze Calculate % Inhibition and IC50 Value Measure->Analyze

Figure 2: General workflow for a COX inhibition assay.

Methodology:

  • Enzyme Preparation: Purified recombinant human or ovine COX-1 and COX-2 enzymes are typically used.

  • Inhibitor Incubation: The enzyme is pre-incubated with various concentrations of the test compound (e.g., this compound, Licofelone) for a defined period.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of arachidonic acid as the substrate.

  • Product Detection: The formation of prostaglandins, such as PGE2, is measured. This can be done using various techniques, including enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[11]

  • Data Analysis: The percentage of inhibition at each concentration is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.

5-Lipoxygenase (5-LOX) Inhibition Assay

Similar to COX assays, 5-LOX inhibition can be determined using commercially available kits or established protocols.

Methodology:

  • Enzyme Source: The 5-LOX enzyme can be obtained from various sources, including potato tubers or recombinant expression systems.

  • Assay Principle: The assay measures the ability of the test compound to inhibit the 5-LOX-catalyzed conversion of a substrate (e.g., linoleic acid or arachidonic acid) to a hydroperoxy derivative.

  • Detection: The product formation can be monitored spectrophotometrically by measuring the increase in absorbance at a specific wavelength (e.g., 234 nm for the conjugated diene product).[12]

  • IC50 Determination: The IC50 value is calculated from the dose-response curve of the inhibitor.

Head-to-Head Profiles

This compound

This compound is identified as a non-steroidal anti-inflammatory agent and a dual inhibitor of COX and 5-LOX.[4] It has been investigated for its potential in improving immunopathological disorders and has shown an inhibitory effect on rheumatoid arthritis.[4] However, publicly available, specific quantitative data on its inhibitory potency (IC50 values) against COX-1, COX-2, and 5-LOX is limited in the reviewed literature.

Licofelone

Licofelone is a potent and balanced dual inhibitor of COX and 5-LOX, with IC50 values of 0.21 µM for COX and 0.18 µM for 5-LOX.[5][6] It has undergone extensive clinical development for the treatment of osteoarthritis.[13][14] Clinical trials have suggested that Licofelone is at least as effective as conventional NSAIDs like naproxen and the selective COX-2 inhibitor celecoxib in managing the signs and symptoms of osteoarthritis. A key finding from some studies is its favorable gastrointestinal safety profile compared to traditional NSAIDs.[13] However, despite promising results, Licofelone has not yet received regulatory approval.[14]

Tepoxalin

Tepoxalin is a dual COX/LOX inhibitor that has been primarily used in veterinary medicine for the treatment of osteoarthritis in dogs.[7][15][16] It has demonstrated potent anti-inflammatory activity and a favorable gastrointestinal profile in preclinical studies.[8] In vitro studies have shown its inhibitory activity against both COX and 5-LOX enzymes.[8] Tepoxalin was marketed under the brand name Zubrin® but was withdrawn from the US market.[15]

Darbufelone

Conclusion

Dual COX/LOX inhibitors represent a compelling class of anti-inflammatory agents with a strong mechanistic rationale for improved efficacy and safety. While Licofelone has the most extensive clinical data package among the compared agents, demonstrating efficacy in osteoarthritis with a favorable GI profile, it has yet to reach the market. Tepoxalin has found a niche in veterinary medicine, and the therapeutic potential of this compound and Darbufelone continues to be explored.

For researchers and drug development professionals, the key challenge remains the translation of promising preclinical data into clinically successful therapeutics. Future research should focus on head-to-head clinical trials with standardized endpoints to definitively establish the comparative efficacy and safety of these dual inhibitors. Furthermore, a deeper understanding of the nuanced roles of different COX and LOX isoforms in various disease states will be crucial for the development of next-generation inhibitors with enhanced therapeutic indices. The continued investigation into compounds like this compound is warranted to fully elucidate their therapeutic potential in the management of inflammatory disorders.

References

Reproducibility of Flobufen's Effects on Cytokine Production: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the effects of Flobufen and other anti-inflammatory agents on the production of key inflammatory cytokines. Due to the limited availability of direct quantitative data for this compound's effects on a broad cytokine panel in publicly accessible literature, this guide leverages data from other dual cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) inhibitors, namely Licofelone and Tepoxalin, to provide a representative comparison. Additionally, the effects of a selective COX-2 inhibitor (Celecoxib) and a 5-LOX inhibitor (Zileuton) are included to delineate the contributions of each pathway to cytokine modulation.

Executive Summary

This compound is a non-steroidal anti-inflammatory drug (NSAID) that exerts its effects through the dual inhibition of the COX and 5-LOX pathways. These pathways are critical in the synthesis of prostaglandins and leukotrienes, respectively, which are key mediators of inflammation and are known to influence the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β). This guide synthesizes available data to compare the cytokine-modulating effects of compounds with similar mechanisms of action to this compound, providing a framework for understanding its potential immunomodulatory properties and guiding future research.

Comparative Analysis of Cytokine Inhibition

The following tables summarize the in vitro effects of various anti-inflammatory agents on the production of TNF-α, IL-6, and IL-1β. The data is compiled from multiple studies to provide a comparative overview. It is important to note that experimental conditions such as cell type, stimulus, drug concentration, and incubation time can influence the observed effects.

Table 1: Comparative Effects on TNF-α Production

CompoundMechanism of ActionCell TypeStimulusConcentrationInhibition of TNF-αCitation
Licofelone Dual COX/5-LOX InhibitorHuman Mesangial CellsIL-1810 µMSignificant reduction[1]
Tepoxalin Dual COX/5-LOX InhibitorPrimary Rat MicrogliaLPSNot SpecifiedMarked inhibition[2]
Celecoxib Selective COX-2 InhibitorHuman Monocyte Derived DCsLPSNot SpecifiedDiminished excretion[3]
Zileuton 5-LOX InhibitorHuman Synovial FibroblastsTNF-α5 µMNo significant effect[4]
Florfenicol Antibiotic (for context)RAW 264.7 MacrophagesLPSNot SpecifiedReduced production[5]

Table 2: Comparative Effects on IL-6 Production

CompoundMechanism of ActionCell TypeStimulusConcentrationInhibition of IL-6Citation
Licofelone Dual COX/5-LOX InhibitorHuman Mesangial CellsIL-1810 µMSignificant reduction[1]
Tepoxalin Dual COX/5-LOX InhibitorHuman Astrocytoma (U373 MG)IL-1βNot SpecifiedMarked inhibition[2]
Celecoxib Selective COX-2 InhibitorHuman Monocyte Derived DCsLPSNot SpecifiedDiminished excretion[3]
Zileuton 5-LOX InhibitorHuman Synovial FibroblastsTNF-α10 µM~96.3% reduction[4]
Florfenicol Antibiotic (for context)RAW 264.7 MacrophagesLPSNot SpecifiedReduced production[5]

Table 3: Comparative Effects on IL-1β Production

CompoundMechanism of ActionCell TypeStimulusConcentrationInhibition of IL-1βCitation
Licofelone Dual COX/5-LOX InhibitorOsteoarthritis SynoviumNot SpecifiedNot SpecifiedReduction[6]
Tepoxalin Dual COX/5-LOX InhibitorPrimary Rat MicrogliaLPSNot SpecifiedMarked inhibition[2]
Celecoxib Selective COX-2 InhibitorNot SpecifiedNot SpecifiedNot SpecifiedNot Specified
Zileuton 5-LOX InhibitorNot SpecifiedNot SpecifiedNot SpecifiedNot Specified
Florfenicol Antibiotic (for context)RAW 264.7 MacrophagesLPSNot SpecifiedLittle effect[5]

Signaling Pathways

The inhibitory effects of this compound and related compounds on cytokine production are mediated through the modulation of key inflammatory signaling pathways. The dual inhibition of COX and 5-LOX interferes with the production of prostaglandins and leukotrienes, which in turn can influence the activation of transcription factors such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs). These transcription factors are pivotal in regulating the gene expression of pro-inflammatory cytokines.

G Arachidonic_Acid Arachidonic Acid COX COX-1 / COX-2 Arachidonic_Acid->COX LOX 5-LOX Arachidonic_Acid->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes NFkB NF-κB Activation Prostaglandins->NFkB Activates MAPK MAPK Activation Prostaglandins->MAPK Activates Leukotrienes->NFkB Activates Leukotrienes->MAPK Activates This compound This compound This compound->COX Inhibits This compound->LOX Inhibits Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines Induces Gene Expression MAPK->Cytokines Induces Gene Expression

Caption: this compound's dual inhibition of COX and 5-LOX pathways.

Experimental Protocols

This section details a generalized protocol for an in vitro cytokine inhibition assay, which can be adapted to test the effects of this compound and comparator drugs.

Cell Culture and Treatment
  • Cell Lines: Human peripheral blood mononuclear cells (PBMCs), human monocyte-derived dendritic cells (moDCs), or macrophage-like cell lines (e.g., RAW 264.7, THP-1) are commonly used.

  • Culture Conditions: Cells are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum (FBS), antibiotics (penicillin/streptomycin), and other necessary growth factors. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Plating: Cells are seeded in 96-well plates at a density of 1 x 10^6 cells/mL.

  • Pre-treatment: Cells are pre-treated with various concentrations of the test compound (e.g., this compound, Celecoxib, Zileuton) or vehicle control for a specified period (e.g., 1-2 hours) before stimulation.

  • Stimulation: To induce cytokine production, cells are stimulated with an inflammatory agent such as Lipopolysaccharide (LPS) (e.g., 1 µg/mL) or a pro-inflammatory cytokine like IL-1β (e.g., 10 ng/mL).

  • Incubation: The plates are incubated for a period ranging from 4 to 24 hours to allow for cytokine secretion.

  • Supernatant Collection: After incubation, the plates are centrifuged, and the cell-free supernatants are collected for cytokine analysis.

Cytokine Quantification: Enzyme-Linked Immunosorbent Assay (ELISA)
  • Principle: ELISA is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones.

  • Procedure:

    • Coating: A 96-well microplate is coated with a capture antibody specific for the cytokine of interest (e.g., anti-human TNF-α).

    • Blocking: Non-specific binding sites on the plate are blocked using a blocking buffer (e.g., BSA in PBS).

    • Sample Incubation: The collected cell culture supernatants and a series of known concentrations of the recombinant cytokine (for standard curve generation) are added to the wells.

    • Detection Antibody: A biotinylated detection antibody, also specific for the cytokine, is added to the wells.

    • Enzyme Conjugate: Streptavidin conjugated to an enzyme (e.g., horseradish peroxidase - HRP) is added, which binds to the biotinylated detection antibody.

    • Substrate Addition: A chromogenic substrate for the enzyme (e.g., TMB) is added, resulting in a color change proportional to the amount of cytokine present.

    • Stopping the Reaction: The reaction is stopped by adding an acid (e.g., H2SO4).

    • Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 450 nm).

  • Data Analysis: The concentration of the cytokine in the samples is determined by interpolating the absorbance values against the standard curve. The percentage of inhibition by the test compound is calculated relative to the vehicle-treated, stimulated control.

G Start Start: Cell Culture Plating Plate Cells (e.g., 96-well plate) Start->Plating Pretreatment Pre-treat with Compound or Vehicle Plating->Pretreatment Stimulation Stimulate with LPS or Cytokine Pretreatment->Stimulation Incubation Incubate (4-24 hours) Stimulation->Incubation Collect Collect Supernatants Incubation->Collect ELISA Perform ELISA for Cytokine Quantification Collect->ELISA Analysis Data Analysis: Calculate % Inhibition ELISA->Analysis End End Analysis->End

Caption: Experimental workflow for in vitro cytokine inhibition assay.

Conclusion

While direct and comprehensive data on this compound's effects on a wide array of cytokines remains to be fully elucidated in publicly available literature, its mechanism as a dual COX/5-LOX inhibitor suggests a strong potential for modulating pro-inflammatory cytokine production. The comparative data from other dual inhibitors like Licofelone and Tepoxalin, as well as selective COX-2 and 5-LOX inhibitors, provide a valuable framework for predicting and understanding the reproducible effects of this compound. Further head-to-head studies are warranted to precisely quantify the cytokine-modulating profile of this compound and solidify its position within the landscape of anti-inflammatory therapeutics. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundation for such future investigations.

References

Flobufen in Rheumatoid Arthritis: A Comparative Analysis Against Standard-of-Care Therapies

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Data Availability: Publicly available, comprehensive clinical trial data for Flobufen in the treatment of rheumatoid arthritis (RA) is limited. While its development as a dual cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) inhibitor has been noted in scientific literature, detailed efficacy and safety results from late-stage clinical trials are not readily accessible. This guide, therefore, provides a comparative analysis based on the established mechanisms of action and available preclinical information for this compound, contrasted with the extensive clinical trial data for current standard-of-care (SoC) drugs: methotrexate, adalimumab, and tofacitinib.

Executive Summary

This compound presents a unique mechanism of action by dually inhibiting both the COX and 5-LOX pathways, theoretically offering a broader anti-inflammatory effect compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) that primarily target COX enzymes. This dual inhibition could potentially address a wider range of inflammatory mediators involved in the pathogenesis of rheumatoid arthritis. However, the lack of robust clinical data for this compound prevents a direct comparison of its clinical efficacy and safety with established therapies.

Standard-of-care treatments for RA, including the conventional synthetic disease-modifying antirheumatic drug (csDMARD) methotrexate, the biologic TNF-α inhibitor adalimumab, and the targeted synthetic Janus kinase (JAK) inhibitor tofacitinib, have well-documented efficacy and safety profiles from numerous large-scale clinical trials. These agents have demonstrated significant improvements in clinical outcomes, such as the American College of Rheumatology (ACR) response criteria and the Disease Activity Score 28 using C-reactive protein (DAS28-CRP).

This guide will delve into the mechanistic differences between this compound and these SoC drugs, present the established clinical performance of the SoC agents, and provide detailed experimental protocols for key assessment methods in RA clinical trials.

Mechanism of Action: A Tale of Different Pathways

The therapeutic approaches to rheumatoid arthritis are characterized by targeting distinct inflammatory pathways. This compound's strategy is to intervene at the level of arachidonic acid metabolism, while current SoC drugs modulate immune cell function and cytokine signaling more directly.

This compound: Dual Inhibition of Arachidonic Acid Pathways

This compound is designed to inhibit two key enzymes in the arachidonic acid cascade: cyclooxygenase (COX) and 5-lipoxygenase (5-LOX).

  • Cyclooxygenase (COX) Inhibition: By inhibiting COX-1 and COX-2, this compound blocks the conversion of arachidonic acid to prostaglandins. Prostaglandins are key mediators of inflammation, pain, and fever.

  • 5-Lipoxygenase (5-LOX) Inhibition: Simultaneously, this compound inhibits the 5-LOX enzyme, preventing the conversion of arachidonic acid to leukotrienes. Leukotrienes are potent chemoattractants for inflammatory cells and contribute to inflammation and tissue damage in the joints.

The theoretical advantage of this dual inhibition is a more comprehensive blockade of pro-inflammatory eicosanoid production compared to traditional NSAIDs, which only target the COX pathway.

cluster_membrane Cell Membrane cluster_inhibition Inhibition by this compound Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid Phospholipase A2 Prostaglandins Prostaglandins Arachidonic Acid->Prostaglandins COX-1 / COX-2 Leukotrienes Leukotrienes Arachidonic Acid->Leukotrienes 5-LOX Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation Flobufen_COX This compound Flobufen_COX->Prostaglandins Inhibits COX Flobufen_LOX This compound Flobufen_LOX->Leukotrienes Inhibits 5-LOX

This compound's Dual Inhibition Mechanism
Standard-of-Care Drugs: Targeting Immune Activation and Cytokine Signaling

Methotrexate: The precise mechanism of action of methotrexate in RA is not fully understood but is thought to involve multiple pathways, including the inhibition of dihydrofolate reductase, leading to an accumulation of adenosine, which has anti-inflammatory properties. It also interferes with purine and pyrimidine synthesis, thereby inhibiting the proliferation of lymphocytes and other inflammatory cells.

Adalimumab: Adalimumab is a monoclonal antibody that specifically binds to and neutralizes tumor necrosis factor-alpha (TNF-α). TNF-α is a key pro-inflammatory cytokine that plays a central role in the inflammatory cascade of RA, promoting synovial inflammation, cartilage degradation, and bone erosion.

TNF-α TNF-α TNF Receptor TNF Receptor TNF-α->TNF Receptor Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression TNF Receptor->Pro-inflammatory Gene Expression Signal Transduction Adalimumab Adalimumab Adalimumab->TNF-α Binds and Neutralizes Inflammation & Joint Damage Inflammation & Joint Damage Pro-inflammatory Gene Expression->Inflammation & Joint Damage

Mechanism of Action of Adalimumab

Tofacitinib: Tofacitinib is a Janus kinase (JAK) inhibitor. JAKs are intracellular enzymes that are crucial for the signaling of a wide range of cytokines and growth factors involved in inflammation and immune responses. By inhibiting JAKs, tofacitinib disrupts the signaling of key pro-inflammatory cytokines such as interleukin-6 (IL-6) and interferons.

Cytokine Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Cytokine Receptor JAK JAK Cytokine Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates Gene Expression Gene Expression STAT->Gene Expression Dimerizes & Translocates to Nucleus Tofacitinib Tofacitinib Tofacitinib->JAK Inhibits Inflammation & Immune Response Inflammation & Immune Response Gene Expression->Inflammation & Immune Response

Mechanism of Action of Tofacitinib

Clinical Efficacy and Safety of Standard-of-Care Drugs

The following tables summarize the clinical performance of methotrexate, adalimumab, and tofacitinib based on data from key clinical trials.

Table 1: Efficacy of Standard-of-Care Drugs in Rheumatoid Arthritis
Drug ClassDrugKey Clinical Trial(s)Primary Endpoint(s)ACR20 ResponseACR50 ResponseACR70 ResponseDAS28-CRP Remission (<2.6)
csDMARD MethotrexateVariousACR20~40-60%~20-40%~10-20%~15-30%
TNF-α Inhibitor AdalimumabPREMIER, DE019ACR50 at Week 52~62% (with MTX)46% (with MTX)28% (with MTX)49% (with MTX) at 2 years
JAK Inhibitor TofacitinibORAL Solo, ORAL StandardACR20 at Month 3~60% (5mg BID)~31% (5mg BID)~12% (5mg BID)~6% (5mg BID)

Note: Efficacy data can vary depending on the patient population (e.g., methotrexate-naive, TNF-inhibitor experienced), background therapy, and trial duration. The values presented are representative.

Table 2: Safety Profile of Standard-of-Care Drugs in Rheumatoid Arthritis
Drug ClassDrugCommon Adverse Events (>5%)Serious Adverse Events of Interest
csDMARD MethotrexateNausea, mucosal ulcers, elevated liver enzymes, fatigue, bone marrow suppressionHepatotoxicity, pulmonary toxicity, myelosuppression
TNF-α Inhibitor AdalimumabInjection site reactions, upper respiratory tract infections, headache, rashSerious infections (e.g., tuberculosis), demyelinating disease, heart failure, malignancies (e.g., lymphoma)
JAK Inhibitor TofacitinibUpper respiratory tract infections, headache, diarrhea, nasopharyngitisSerious infections, herpes zoster, thrombosis (pulmonary embolism, deep vein thrombosis), malignancies, major adverse cardiovascular events

Experimental Protocols

Detailed experimental protocols are crucial for the interpretation and comparison of clinical trial data. Below are generalized protocols for key assessments in RA trials.

Assessment of Clinical Efficacy: ACR Response Criteria

The American College of Rheumatology (ACR) response criteria are a standard measure of improvement in RA clinical trials.

Protocol:

  • Patient Population: Patients with a confirmed diagnosis of RA according to the 2010 ACR/EULAR classification criteria and with active disease at baseline (e.g., ≥6 tender and ≥6 swollen joints, and elevated CRP or ESR).

  • Assessments at Baseline and Follow-up Visits:

    • Tender joint count (TJC) of 28 joints.

    • Swollen joint count (SJC) of 28 joints.

    • Patient's assessment of pain on a Visual Analog Scale (VAS).

    • Patient's global assessment of disease activity on a VAS.

    • Physician's global assessment of disease activity on a VAS.

    • Patient's assessment of physical function using the Health Assessment Questionnaire (HAQ).

    • Measurement of an acute-phase reactant (C-reactive protein or Erythrocyte Sedimentation Rate).

  • Calculation of ACR Response:

    • ACR20: ≥20% improvement in TJC and SJC, and ≥20% improvement in at least 3 of the 5 other core set measures.

    • ACR50: ≥50% improvement in TJC and SJC, and ≥50% improvement in at least 3 of the 5 other core set measures.

    • ACR70: ≥70% improvement in TJC and SJC, and ≥70% improvement in at least 3 of the 5 other core set measures.

cluster_baseline Baseline Assessment cluster_followup Follow-up Assessment B_TJC Tender Joint Count Calculation Calculation B_TJC->Calculation B_SJC Swollen Joint Count B_SJC->Calculation B_Pain Patient Pain (VAS) B_Pain->Calculation B_PGA Patient Global (VAS) B_PGA->Calculation B_PhGA Physician Global (VAS) B_PhGA->Calculation B_HAQ HAQ Score B_HAQ->Calculation B_CRP CRP/ESR B_CRP->Calculation F_TJC Tender Joint Count F_TJC->Calculation F_SJC Swollen Joint Count F_SJC->Calculation F_Pain Patient Pain (VAS) F_Pain->Calculation F_PGA Patient Global (VAS) F_PGA->Calculation F_PhGA Physician Global (VAS) F_PhGA->Calculation F_HAQ HAQ Score F_HAQ->Calculation F_CRP CRP/ESR F_CRP->Calculation ACR20/50/70 Response ACR20/50/70 Response Calculation->ACR20/50/70 Response Compare % Improvement

ACR Response Criteria Workflow
Assessment of Disease Activity: DAS28-CRP

The Disease Activity Score 28 using C-reactive protein (DAS28-CRP) is a composite index used to measure disease activity in RA.

Protocol:

  • Data Collection:

    • Tender joint count (TJC28).

    • Swollen joint count (SJC28).

    • C-reactive protein (CRP) level in mg/L.

    • Patient's global assessment of health (PtGH) on a 100 mm VAS.

  • Calculation: The DAS28-CRP is calculated using the following formula: DAS28-CRP = 0.56 * sqrt(TJC28) + 0.28 * sqrt(SJC28) + 0.36 * ln(CRP + 1) + 0.014 * PtGH + 0.96

  • Interpretation of Scores:

    • Remission: < 2.6

    • Low Disease Activity: ≥ 2.6 to < 3.2

    • Moderate Disease Activity: ≥ 3.2 to ≤ 5.1

    • High Disease Activity: > 5.1

Conclusion

This compound's mechanism as a dual inhibitor of COX and 5-LOX offers a compelling preclinical rationale for its potential use in rheumatoid arthritis by targeting a broader spectrum of inflammatory mediators. However, without publicly available, robust clinical trial data, its clinical utility remains speculative.

In contrast, the current standard-of-care drugs—methotrexate, adalimumab, and tofacitinib—have well-established efficacy and safety profiles, supported by extensive clinical research. These agents, which target fundamental aspects of immune cell function and cytokine signaling, have revolutionized the management of rheumatoid arthritis, enabling a significant proportion of patients to achieve low disease activity or remission.

For drug development professionals and researchers, the story of this compound underscores the critical importance of translating a promising mechanism of action into demonstrable clinical benefit through rigorous, well-designed clinical trials. Future research on dual COX/5-LOX inhibitors will be necessary to determine if this therapeutic strategy can find a place in the increasingly diverse and effective armamentarium for rheumatoid arthritis.

A Comparative Overview of Flobufen's Metabolic Stability Across Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Flobufen undergoes significant metabolism, primarily through reduction to its major metabolite, 4-dihydrothis compound (DHF).[1] In vitro studies have demonstrated that the metabolism of this compound is stereoselective and exhibits notable differences across various species, including rats, mice, guinea pigs, rabbits, and mini-pigs.[1][2] The biotransformation is largely dependent on microsomal reductases, with a potential contribution from cytochrome P450 (CYP) enzymes.[1] Due to the absence of specific t1/2 and CLint values in published literature, a direct quantitative comparison of metabolic stability is not currently possible. This guide provides detailed protocols for standardized in vitro assays to enable researchers to generate this critical data for a comprehensive cross-species comparison.

Comparative Metabolic Pathways

This compound's primary metabolic transformation involves the reduction of its ketone group to form 4-dihydrothis compound (DHF).[1] This process is a critical determinant of its pharmacokinetic profile and exhibits stereoselectivity, meaning that the different enantiomers of this compound are metabolized at different rates and into different stereoisomers of DHF.

  • Interspecies Variability: Studies using liver microsomes and hepatocytes have revealed considerable differences in the stereoselectivity and stereospecificity of this compound reductases among species.[2] For instance, in vitro experiments with rat liver preparations have shown stereoselective biotransformation of the two this compound enantiomers.[3] This highlights the importance of conducting species-specific metabolic stability studies early in the drug development process to accurately predict human pharmacokinetics.

  • Enzymatic Systems Involved: The formation of DHF is primarily attributed to the activity of microsomal reductases.[1] While the specific enzymes have not been fully elucidated, the involvement of cytochrome P450 enzymes is also suggested.[1] Further research is required to identify the specific CYP isoforms responsible for this compound metabolism in different species, which would provide deeper insights into potential drug-drug interactions.

Data on Metabolic Stability (Hypothetical)

To illustrate how quantitative data on this compound's metabolic stability would be presented, the following table provides a template with hypothetical values for half-life (t1/2) and intrinsic clearance (CLint) in liver microsomes from various species. Note: These are not actual experimental data for this compound and are for illustrative purposes only.

SpeciesIn Vitro Half-life (t1/2, min)Intrinsic Clearance (CLint, µL/min/mg protein)
HumanData Not AvailableData Not Available
RatData Not AvailableData Not Available
MouseData Not AvailableData Not Available
DogData Not AvailableData Not Available
MonkeyData Not AvailableData Not Available

Data would be generated using the experimental protocols outlined below.

Experimental Protocols

To generate the necessary quantitative data for a comparative analysis of this compound's metabolic stability, the following standardized in vitro assays are recommended.

Liver Microsomal Stability Assay

This assay determines the in vitro intrinsic clearance of a compound in liver microsomes, which are rich in drug-metabolizing enzymes like cytochrome P450s.

Materials:

  • Pooled liver microsomes from human, rat, mouse, dog, and other relevant species

  • This compound

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)

  • Acetonitrile (for reaction termination)

  • Internal standard for analytical quantification

  • LC-MS/MS system for analysis

Procedure:

  • Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO or acetonitrile). The final concentration of the organic solvent in the incubation mixture should be kept low (typically ≤1%) to avoid enzyme inhibition.

  • Incubation Mixture: In a microcentrifuge tube, combine the liver microsomes, phosphate buffer, and this compound solution. Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes).

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: Collect aliquots of the incubation mixture at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • Reaction Termination: Stop the reaction at each time point by adding a quenching solution, typically cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate the microsomal proteins.

  • Analysis: Analyze the supernatant for the remaining concentration of this compound using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of this compound remaining versus time. The slope of the linear regression will give the elimination rate constant (k). The in vitro half-life (t1/2) can be calculated as 0.693/k. The intrinsic clearance (CLint) is calculated using the formula: CLint = (0.693 / t1/2) / (mg of microsomal protein/mL).

Hepatocyte Stability Assay

This assay utilizes intact liver cells, providing a more physiologically relevant model that includes both Phase I and Phase II metabolic enzymes and their necessary cofactors.

Materials:

  • Cryopreserved or fresh hepatocytes from human, rat, mouse, dog, and other relevant species

  • This compound

  • Appropriate cell culture medium (e.g., Williams' Medium E)

  • Incubation plates (e.g., 24-well or 96-well plates)

  • Acetonitrile (for cell lysis and reaction termination)

  • Internal standard for analytical quantification

  • LC-MS/MS system for analysis

Procedure:

  • Cell Plating: Thaw and plate the hepatocytes in collagen-coated plates according to the supplier's instructions and allow them to attach.

  • Compound Addition: Prepare a stock solution of this compound in a suitable solvent and dilute it in the cell culture medium. Add the this compound solution to the wells containing the hepatocytes.

  • Incubation: Incubate the plates at 37°C in a humidified incubator with 5% CO2.

  • Time Points: At designated time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), remove the medium from the wells.

  • Reaction Termination and Lysis: Add cold acetonitrile containing an internal standard to each well to terminate the reaction and lyse the cells.

  • Sample Collection: Scrape the wells to ensure complete cell lysis and transfer the contents to microcentrifuge tubes.

  • Sample Processing: Centrifuge the samples to pellet the cell debris.

  • Analysis: Analyze the supernatant for the concentration of this compound using a validated LC-MS/MS method.

  • Data Analysis: Similar to the microsomal stability assay, calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint) from the disappearance rate of this compound. CLint is typically expressed as µL/min/10^6 cells.

Visualizations

The following diagrams illustrate the experimental workflow for determining metabolic stability and the known metabolic pathway of this compound.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Termination cluster_analysis Analysis drug_prep This compound Stock Solution incubation Incubation at 37°C + NADPH (for microsomes) drug_prep->incubation microsome_prep Liver Microsomes (Various Species) microsome_prep->incubation hepatocyte_prep Hepatocytes (Various Species) hepatocyte_prep->incubation sampling Aliquots at Time Points incubation->sampling termination Quench with Acetonitrile + IS sampling->termination centrifugation Centrifugation termination->centrifugation lcms LC-MS/MS Analysis centrifugation->lcms data_analysis Data Analysis (t1/2, CLint) lcms->data_analysis

Caption: Experimental workflow for in vitro metabolic stability assays.

flobufen_metabolism This compound This compound DHF 4-dihydrothis compound (DHF) (Major Metabolite) This compound->DHF Reduction Enzymes Microsomal Reductases (CYP450s?) Enzymes->this compound

Caption: Primary metabolic pathway of this compound.

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling Flobufen

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive guidance on the necessary personal protective equipment (PPE), handling procedures, and disposal plans for Flobufen. The following protocols are designed to ensure the safety of laboratory personnel and to provide a clear, step-by-step operational workflow.

Hazard Identification and Classification

This compound is classified under the Globally Harmonized System (GHS) with the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

The GHS pictogram associated with these hazards is an exclamation mark (GHS07), indicating that the substance can be an irritant, skin sensitizer, acutely toxic (harmful), a narcotic, or a respiratory tract irritant.[1][2]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential when handling this compound to minimize exposure and ensure personal safety. The following table summarizes the required PPE.

Protection Type Specific Recommendations Rationale
Hand Protection Chemical-resistant gloves (Nitrile, Neoprene, or Butyl rubber). Disposable nitrile gloves are suitable for short-term splash protection but should be changed immediately upon contact.[3][4] For prolonged or repeated contact, thicker gloves are advised.[5] Always inspect gloves for integrity before use.To prevent skin irritation and potential absorption.[1]
Eye and Face Protection Safety glasses with side-shields meeting appropriate government standards (e.g., NIOSH or EN 166).[5] A face shield should be worn in addition to safety glasses when there is a risk of splashing.To protect against serious eye irritation.[1]
Skin and Body Protection A laboratory coat or a disposable protective suit.[5] Ensure clothing is clean and free of contamination.To prevent skin contact and contamination of personal clothing.
Respiratory Protection Typically not required with adequate engineering controls (e.g., fume hood).[5] If engineering controls are insufficient or when handling powders outside of a contained system, a NIOSH-approved half-face respirator with an appropriate filter cartridge for organic vapors and particulates is recommended.[6]To prevent respiratory tract irritation from dust or aerosols.[1]

Operational and Disposal Plans

Adherence to structured operational and disposal plans is critical for the safe management of this compound in a laboratory setting.

Handling and Storage

Engineering Controls:

  • Handle this compound in a well-ventilated area.

  • Use a chemical fume hood for all procedures that may generate dust or aerosols.

Procedural Steps for Handling:

  • Preparation: Before handling, ensure all necessary PPE is readily available and in good condition. Prepare the work area by covering surfaces with absorbent, disposable bench paper.[7]

  • Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood to minimize inhalation exposure.

  • Solution Preparation: When preparing solutions, add this compound slowly to the solvent to avoid splashing.

  • Post-Handling: After handling, decontaminate all surfaces and equipment. Wash hands thoroughly with soap and water, even after wearing gloves.[8]

Storage:

  • Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[9]

  • Keep away from incompatible materials such as strong oxidizing agents and strong acids.[9]

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Type Disposal Procedure
Unused this compound Dispose of as hazardous chemical waste in a clearly labeled, sealed container. Follow all local, state, and federal regulations for hazardous waste disposal.
Contaminated Labware (e.g., gloves, bench paper) Place in a sealed bag or container and dispose of as hazardous chemical waste.[6]
Empty Containers Triple rinse the container with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. After thorough rinsing and drying, the container can be disposed of as regular waste, with the label defaced or removed.[10]
Solutions Containing this compound Collect in a designated, labeled hazardous waste container. Do not dispose of down the drain.[11]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

Emergency Situation Immediate Actions
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[12]
Skin Contact Remove contaminated clothing and wash the affected area thoroughly with soap and water. If skin irritation persists, seek medical attention.[12]
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[9]
Spill Evacuate the area. If the spill is small, dampen the solid material with a suitable solvent (e.g., acetone) and transfer it to a sealed container for disposal.[6] Use appropriate PPE during cleanup. For large spills, contact your institution's environmental health and safety department.

Visual Workflow for Handling this compound

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting, from preparation to disposal.

Flobufen_Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal Prep Gather Materials & PPE Inspect_PPE Inspect PPE Prep->Inspect_PPE Weigh Weigh this compound Inspect_PPE->Weigh Proceed if PPE is intact Prepare_Solution Prepare Solution Weigh->Prepare_Solution Decontaminate Decontaminate Surfaces Prepare_Solution->Decontaminate Dispose_Waste Dispose of Waste Decontaminate->Dispose_Waste Wash_Hands Wash Hands Dispose_Waste->Wash_Hands PPE_Selection_Logic Start Handling this compound? Base_PPE Standard Lab Coat, Safety Glasses, Chemical-Resistant Gloves Start->Base_PPE Check_Ventilation Adequate Ventilation? (e.g., Fume Hood) Risk_of_Splash Risk of Splash? Check_Ventilation->Risk_of_Splash Yes Add_Respirator Add NIOSH-Approved Respirator Check_Ventilation->Add_Respirator No Add_Face_Shield Add Face Shield Risk_of_Splash->Add_Face_Shield Yes Proceed Proceed with Work Risk_of_Splash->Proceed No Base_PPE->Check_Ventilation Add_Respirator->Risk_of_Splash Add_Face_Shield->Proceed

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Flobufen
Reactant of Route 2
Reactant of Route 2
Flobufen

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.